N-(2,4-Dinitrophenyl)-L-serine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(2,4-dinitroanilino)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQZBOCQYMVLTC-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909555 | |
| Record name | N-(2,4-Dinitrophenyl)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1655-64-7, 10547-30-5 | |
| Record name | N-(2,4-Dinitrophenyl)-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dinitrophenyl)-L-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,4-Dinitrophenyl)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dinitrophenyl)-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,4-DINITROPHENYL)-L-SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXZ72QE93V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of N-(2,4-Dinitrophenyl)-L-serine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-(2,4-Dinitrophenyl)-L-serine, a derivative of the amino acid L-serine. This compound is valuable in various research applications, including peptide sequencing and the identification of N-terminal amino acids. This document outlines detailed experimental protocols, data presentation in tabular format, and visual workflows to facilitate a thorough understanding of the processes involved.
Synthesis of this compound
The synthesis of this compound is achieved through the nucleophilic aromatic substitution reaction between L-serine and 2,4-dinitrofluorobenzene (DNFB), commonly known as Sanger's reagent. The reaction is typically performed in an alkaline medium to deprotonate the amino group of L-serine, thereby increasing its nucleophilicity and facilitating the attack on the electron-deficient aromatic ring of DNFB.
Reaction Scheme
The chemical transformation is illustrated in the following reaction:
L-serine + 2,4-dinitrofluorobenzene → this compound + Hydrofluoric acid
Experimental Protocol: Synthesis
This protocol details the steps for the synthesis of this compound.
Materials:
-
L-serine
-
2,4-dinitrofluorobenzene (DNFB)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Dissolution of L-serine: In a round-bottom flask, dissolve L-serine in an aqueous solution of sodium bicarbonate (a mild base). The bicarbonate solution should be in molar excess to ensure the deprotonation of the amino group of L-serine.
-
Addition of DNFB: To the stirring solution of L-serine, add a solution of 2,4-dinitrofluorobenzene in ethanol. A slight molar excess of DNFB is typically used to ensure complete reaction of the L-serine.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, the ethanol is removed under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution is washed with diethyl ether to remove any unreacted DNFB.
-
The aqueous layer, containing the sodium salt of this compound, is then acidified to a pH of approximately 1-2 with dilute hydrochloric acid. This protonates the carboxylate group, causing the product to precipitate.
-
-
Isolation of Crude Product: The precipitated yellow solid is collected by vacuum filtration using a Büchner funnel, washed with cold water, and then dried.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The crude product obtained from the synthesis typically contains unreacted starting materials and by-products, necessitating further purification. The two primary methods for purifying this compound are recrystallization and column chromatography.
Experimental Protocol: Recrystallization
Recrystallization is a technique used to purify solids based on their differential solubility in a hot versus a cold solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate (B1210297)/hexane)
-
Activated carbon (optional)
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: A suitable solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for DNP-amino acids include ethanol-water or ethyl acetate-hexane mixtures.
-
Dissolution: The crude product is placed in an Erlenmeyer flask, and a minimum amount of the hot recrystallization solvent is added to dissolve it completely.
-
Decolorization (Optional): If the solution is highly colored with impurities, a small amount of activated carbon can be added to the hot solution to adsorb these impurities. The solution is then hot-filtered to remove the carbon.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation of Pure Product: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried.
Experimental Protocol: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (stationary phase)
-
Eluent (mobile phase), e.g., a mixture of ethyl acetate and hexane, or chloroform (B151607) and methanol.
Equipment:
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring
Procedure:
-
Column Packing: A slurry of silica gel in the chosen eluent is prepared and packed into the chromatography column.
-
Sample Loading: The crude product is dissolved in a minimum amount of the eluent and loaded onto the top of the silica gel column.
-
Elution: The eluent is passed through the column, and the separated components are collected in fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
-
Fraction Analysis: The composition of the collected fractions is monitored by TLC.
-
Isolation of Pure Product: Fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified this compound.
Purification Workflow Diagram
Caption: Purification workflows for this compound.
Data Presentation
The following tables summarize key quantitative data for this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉N₃O₇ |
| Molecular Weight | 271.18 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 177 °C |
| Purity (Commercial) | >98.0% (by HPLC)[1] |
Synthesis and Purification Parameters
| Parameter | Details |
| Reaction Type | Nucleophilic Aromatic Substitution |
| Key Reagents | L-serine, 2,4-dinitrofluorobenzene (DNFB) |
| Reaction Conditions | Alkaline medium (e.g., NaHCO₃), Room temperature to 50°C, 1-2 hours |
| Purification Methods | Recrystallization, Column Chromatography |
| Recrystallization Solvents | Ethanol/Water, Ethyl Acetate/Hexane |
| Chromatography Phases | Stationary: Silica gel; Mobile: Ethyl acetate/Hexane or Chloroform/Methanol |
Conclusion
This technical guide has provided a detailed framework for the synthesis and purification of this compound. The protocols and workflows presented are based on established chemical principles and are intended to serve as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development. Adherence to these methodologies should enable the successful preparation of high-purity this compound for a variety of scientific applications.
References
An In-depth Technical Guide on the Solubility of N-(2,4-Dinitrophenyl)-L-serine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(2,4-Dinitrophenyl)-L-serine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a qualitative assessment based on the general properties of similar compounds.
Quantitative Solubility Data
A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common laboratory solvents. The table below is provided as a template for researchers to populate with their own experimentally determined values.
| Solvent | Molarity (mol/L) | Solubility (g/L) | Solubility (mg/mL) | Temperature (°C) | Method |
| Water | |||||
| Ethanol | |||||
| Methanol | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Dimethylformamide (DMF) | |||||
| Acetone (B3395972) |
Qualitative Assessment: this compound is a derivative of the amino acid L-serine. The presence of the polar serine backbone, which includes a carboxylic acid, an amino group, and a hydroxyl group, suggests some degree of solubility in polar protic solvents like water, ethanol, and methanol. However, the bulky and hydrophobic 2,4-dinitrophenyl group will significantly decrease its aqueous solubility compared to unsubstituted L-serine. Dinitrophenyl-derivatized amino acids are generally known to have low solubility in water.
It is anticipated that this compound will exhibit higher solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds. Its solubility in acetone is expected to be moderate.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of this compound. This protocol is based on the widely used shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.
2.1. Materials
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone) of analytical grade
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids. This step is critical to avoid overestimation of solubility.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
Determine the concentration of this compound in the saturated solution by back-calculating from the calibration curve, taking into account the dilution factor.
-
2.3. Data Presentation
-
Express the solubility in various units such as molarity (mol/L), grams per liter (g/L), and milligrams per milliliter (mg/mL).
-
Record the temperature at which the solubility was determined.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Spectroscopic data for N-(2,4-Dinitrophenyl)-L-serine (NMR, IR, UV-Vis)
This technical guide provides a comprehensive overview of the spectroscopic data for N-(2,4-Dinitrophenyl)-L-serine, a derivative of the amino acid L-serine. This compound is of significant interest to researchers in biochemistry and analytical chemistry, primarily for its application in the derivatization of amino acids for chromatographic analysis. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, detailed experimental protocols for these analyses, and a workflow for its synthesis and application.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~9.0-9.1 | d | H-3 (DNP) | |
| ~8.3-8.4 | dd | H-5 (DNP) | |
| ~7.2-7.3 | d | H-6 (DNP) | |
| Undetermined | m | α-H | |
| Undetermined | m | β-H₂ |
Note: Specific chemical shifts and coupling constants for the serine moiety are not fully available in the public domain. The J-values between H-α and H-β in DNP-serine are noted to be somewhat lower than in free serine.[1]
¹³C NMR Data
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2500 | O-H stretch (carboxylic acid), N-H stretch |
| ~1715 | C=O stretch (carboxylic acid) |
| ~1620 | Aromatic C=C stretch |
| ~1590 | N-H bend |
| ~1520, 1340 | NO₂ asymmetric and symmetric stretch |
| ~1250 | C-O stretch |
| ~1090 | C-N stretch |
Note: This is a representative peak list based on the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Wavelength (λmax) nm | Molar Absorptivity (ε) M⁻¹cm⁻¹ | Solvent |
| ~340 | ~30,000 | Acetonitrile (B52724)/Water |
Note: The dinitrophenyl group is a strong chromophore, allowing for sensitive detection.[2]
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are provided below.
NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.
Instrumentation and Acquisition:
-
Spectrometer: A high-field NMR spectrometer, for instance, a 400 MHz instrument, is used for data acquisition.
-
¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Carbon-13 NMR spectra are acquired using techniques such as proton noise decoupling to simplify the spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.
IR Spectroscopy
Sample Preparation: The solid sample is prepared as a KBr (potassium bromide) pellet.[3] A small amount of this compound (approximately 1-2 mg) is finely ground with about 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Measurement: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable solvent, such as a mixture of acetonitrile and water.[4] This stock solution is then diluted to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
Instrumentation and Acquisition:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is used for the analysis.
-
Measurement: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-600 nm). The solvent used for sample preparation is used as the blank. The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Experimental Workflow: Synthesis and Analysis
The primary application of this compound is as a derivatized amino acid for chromatographic separation and quantification. The following diagram illustrates the typical workflow for its synthesis and subsequent analysis.
Caption: Synthesis and analysis workflow for this compound.
This workflow highlights the derivatization of L-serine with 1-fluoro-2,4-dinitrobenzene (DNFB), followed by the separation and quantification of the resulting this compound using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[2][4][5][6][7][8][9] This method is widely used for the analysis of amino acids in various biological and chemical samples.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 3. N-(2,4-Dinitrophenyl)serine | C9H9N3O7 | CID 259582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 6. The isolation of amino acids from mixtures as their N-2,4-dinitrophenol derivatives. Methionine, leucine, phenylalanine, ornithine, lysine and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method of separating amino acids as N-2,4-dinitrophenyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
N-(2,4-Dinitrophenyl)-L-serine: An In-depth Technical Guide on Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,4-Dinitrophenyl)-L-serine (DNP-Ser) is a derivative of the amino acid L-serine, widely utilized in biochemical and analytical research, particularly in the historical context of peptide sequencing. Understanding its stability and degradation pathways is crucial for its proper handling, storage, and for the accurate interpretation of experimental results where it is used as a standard or a reagent. This technical guide provides a comprehensive overview of the known stability characteristics and degradation mechanisms of this compound, based on available scientific literature. It also outlines general experimental protocols for its stability assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₉N₃O₇ |
| Molecular Weight | 271.18 g/mol |
| Appearance | White to yellow crystalline powder |
| Melting Point | Approximately 177 °C |
| Solubility | Sparingly soluble in water. |
Stability Profile
The stability of this compound is influenced by several environmental factors, including pH, light, and temperature. While specific quantitative kinetic data for DNP-Ser is scarce in the public domain, the general behavior of N-(2,4-dinitrophenyl) amino acids provides significant insights into its stability profile.
pH Stability
N-(2,4-dinitrophenyl) amino acids exhibit pH-dependent stability. In strongly acidic or alkaline solutions, the molecule is susceptible to degradation.
-
Acidic Conditions: In acidic media, there is a potential for the decomposition of the dinitrophenyl group, which may be exacerbated by exposure to light.
-
Alkaline Conditions: Basic conditions can catalyze the cyclization of N-(2,4-dinitrophenyl) amino acids, a significant degradation pathway. This reaction is initiated by the deprotonation of the amino group.
Photostability
This compound is known to be light-sensitive. Exposure to light, particularly in solution, can lead to its degradation. Photochemical decomposition is a critical factor to consider during its handling and storage, and when used in light-exposed experimental setups.
Thermal Stability
Degradation Pathways
The degradation of this compound can proceed through several pathways, with the most well-documented being base-catalyzed cyclization. Other potential pathways include hydrolysis and photodegradation, leading to a variety of degradation products.
Base-Catalyzed Cyclization
In the presence of a base, N-(2,4-dinitrophenyl) amino acids can undergo an intramolecular cyclization reaction. This pathway is initiated by the deprotonation of the secondary amine. The resulting anion attacks the ortho-nitro-substituted carbon of the phenyl ring, leading to the formation of a 2-substituted 5-nitro-1H-benzimidazole-3-oxide. This reaction is a significant degradation route in alkaline solutions.
Photodegradation
Exposure to light can induce photochemical reactions in the dinitrophenyl moiety. The specific products of photodegradation for this compound are not well-documented in the literature but are likely to involve reactions of the nitro groups and cleavage of the C-N bond.
Hydrolysis
Under harsh acidic or alkaline conditions, hydrolysis of the amide bond between the serine and the dinitrophenyl group could potentially occur, leading to the formation of L-serine and 2,4-dinitroaniline.
Summary of Stability and Degradation
The following table summarizes the known and potential stability and degradation characteristics of this compound under various stress conditions.
| Stress Condition | Stability | Potential Degradation Pathways | Potential Degradation Products |
| Acidic (pH < 3) | Unstable | Hydrolysis, Photodegradation | L-Serine, 2,4-Dinitroaniline, Photoproducts |
| Neutral (pH ~7) | Relatively Stable | Photodegradation | Photoproducts |
| Alkaline (pH > 8) | Unstable | Base-Catalyzed Cyclization, Hydrolysis | 2-substituted 5-nitro-1H-benzimidazole-3-oxide, L-Serine, 2,4-Dinitroaniline |
| Light Exposure | Unstable | Photochemical Decomposition | Various Photoproducts |
| Elevated Temperature | Moderately Stable | Thermal Decomposition (Dehydration, Decarboxylation, Deamination of serine moiety) | Dehydroalanine derivative, Decarboxylated products, Deaminated products |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop stability-indicating analytical methods.
General Workflow for a Forced Degradation Study
Detailed Methodologies
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Acidic and Basic Hydrolysis:
-
Acidic: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the samples before analysis.
3. Oxidative Degradation:
-
Mix the stock solution with a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
4. Thermal Degradation:
-
Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C) for a defined period.
-
Solution State: Heat the stock solution at a controlled temperature (e.g., 80°C) for a defined period.
5. Photolytic Degradation:
-
Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) in a photostability chamber for a defined duration.
-
A control sample should be kept in the dark under the same temperature conditions.
6. Analytical Method:
-
A stability-indicating HPLC method should be developed and validated. A reversed-phase C18 column is typically suitable.
-
The mobile phase could consist of a gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer).
-
Detection is typically performed using a UV detector at a wavelength where both the parent compound and potential degradation products absorb (e.g., 360 nm for the DNP chromophore).
-
LC-MS can be used for the identification of unknown degradation products by analyzing their mass-to-charge ratio and fragmentation patterns.
Conclusion
This compound is a compound with moderate stability that is susceptible to degradation under specific environmental conditions. The primary degradation pathways include base-catalyzed cyclization and photodegradation. Researchers and professionals working with this compound should take precautions to protect it from light and alkaline environments to ensure its integrity. The implementation of forced degradation studies is essential for a thorough understanding of its stability profile and for the development of robust analytical methods. Further research is warranted to obtain quantitative kinetic data and to fully characterize the degradation products under various stress conditions.
N-(2,4-Dinitrophenyl)-L-serine: A Comprehensive Technical Guide
CAS Number: 1655-64-7
This technical guide provides an in-depth overview of N-(2,4-Dinitrophenyl)-L-serine, a derivative of the amino acid L-serine. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, synthesis, and analytical methods. While specific biological data for this compound is limited in publicly available literature, this guide also explores the potential biological context based on the known roles of L-serine and dinitrophenyl compounds.
Chemical and Physical Properties
This compound is a crystalline solid, appearing as a white to yellow or green powder.[1] It is characterized by the presence of a 2,4-dinitrophenyl group attached to the amino group of L-serine. This modification significantly alters the physicochemical properties of the parent amino acid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1655-64-7 | [2] |
| Molecular Formula | C₉H₉N₃O₇ | [1] |
| Molecular Weight | 271.19 g/mol | [1] |
| Appearance | White to Yellow to Green powder to crystal | [1] |
| Melting Point | 177 °C | [3] |
| Purity | >98.0% (T)(HPLC) | [1] |
| Synonyms | N-Dnp-L-serine, Dnp-Ser-OH | [1] |
Synthesis and Analysis
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of L-serine with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), commonly known as Sanger's reagent. This reaction is a nucleophilic aromatic substitution where the amino group of L-serine attacks the electron-deficient aromatic ring of FDNB, displacing the fluorine atom.
Materials:
-
L-serine
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolution of L-serine: Dissolve a known molar amount of L-serine in an aqueous solution of sodium bicarbonate (e.g., 2% w/v). The bicarbonate solution acts as a base to deprotonate the amino group of L-serine, enhancing its nucleophilicity.
-
Addition of FDNB: To the L-serine solution, add a slight molar excess of FDNB dissolved in a minimal amount of a suitable organic solvent like ethanol.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for a designated period (typically 1-2 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, wash the mixture with diethyl ether to remove any unreacted FDNB.
-
Acidification and Precipitation: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 1-2. This protonates the carboxyl group of the DNP-L-serine, causing it to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of DNP-amino acids.
Table 2: Representative HPLC Method for Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 column |
| Mobile Phase | Gradient of acetonitrile (B52724) and water, both containing a small percentage of trifluoroacetic acid (TFA) |
| Detection | UV detector at a wavelength of approximately 360 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
This method allows for the separation and quantification of this compound from starting materials and byproducts. The dinitrophenyl group provides a strong chromophore, enabling sensitive UV detection.
Biological Context and Potential Applications
Direct experimental data on the biological activity of this compound is scarce in scientific literature. However, an understanding of its potential roles can be inferred from the known functions of its constituent parts: L-serine and the dinitrophenyl group.
The Role of L-Serine
L-serine is a non-essential amino acid with crucial roles in the central nervous system and overall metabolism. It serves as a precursor for the synthesis of other amino acids, including glycine (B1666218) and D-serine, which are important neurotransmitters.[4] D-serine, in particular, is a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, playing a critical role in synaptic plasticity, learning, and memory.[5]
It is plausible that the dinitrophenyl modification could alter the ability of the serine molecule to be recognized by enzymes such as serine racemase, thereby affecting the downstream signaling pathways of D-serine. Furthermore, the bulky DNP group could sterically hinder the interaction of the serine backbone with its native transporters and receptors.
The Role of the Dinitrophenyl Group
The 2,4-dinitrophenyl group is widely used in biochemistry and immunology.
-
Protein Sequencing: As introduced by Frederick Sanger, FDNB reacts with the N-terminal amino acid of a polypeptide chain. After hydrolysis, the DNP-labeled amino acid can be identified, allowing for the determination of the amino acid sequence.[6]
-
Enzyme Inhibition: DNFB has been shown to inhibit the activity of certain enzymes by modifying amino acid residues at their active sites.[6]
-
Immunology: DNP compounds are commonly used as haptens. When conjugated to a larger carrier protein, they can elicit a robust immune response, making them valuable tools for studying antibody production and B-cell activation.[7]
It is conceivable that this compound could be investigated for its potential to modulate immune responses or to act as a specific inhibitor for certain enzymes, although such studies have not been reported.
Conclusion and Future Directions
This compound is a well-characterized chemical compound with established methods for its synthesis and analysis. Its primary utility to date has been as a laboratory reagent. The significant lack of data regarding its specific biological effects presents a clear area for future research.
For drug development professionals, this compound could be explored as a starting point for the design of novel molecules targeting serine metabolic pathways or as a tool to probe the binding pockets of serine-utilizing enzymes. For researchers and scientists, investigating the impact of the dinitrophenyl modification on the known neurological functions of serine could yield valuable insights into the structure-activity relationships of NMDA receptor modulators. Further studies are warranted to elucidate the specific biological profile of this compound and to determine its potential for therapeutic or research applications.
References
- 1. N-(2,4-Dinitrophenyl)serine | C9H9N3O7 | CID 259582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. D-Serine inhibits serine palmitoyltransferase, the enzyme catalyzing the initial step of sphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. 2,4-Dinitrophenyl (DNP)-specific continuous B cell lines as a model system for studying B cell activation and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of N-(2,4-Dinitrophenyl)-L-serine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2,4-Dinitrophenyl)-L-serine (DNP-L-serine), a derivative of the amino acid L-serine. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and analytical applications of this compound.
Core Properties of this compound
This compound is a stable, yellow crystalline compound. It is formed by the reaction of L-serine with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. This reaction is a cornerstone of protein chemistry, historically used for the determination of N-terminal amino acids of polypeptides.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₉N₃O₇ |
| Molecular Weight | 271.18 g/mol |
| Appearance | White to yellow crystalline powder |
| Melting Point | 177 °C |
| CAS Number | 1655-64-7 |
Synthesis and Experimental Protocols
The primary application of this compound is in the context of N-terminal amino acid analysis of proteins, a method pioneered by Frederick Sanger.
The synthesis of DNP-L-serine is achieved through the reaction of L-serine with Sanger's reagent (1-fluoro-2,4-dinitrobenzene) under mildly alkaline conditions. This reaction is a nucleophilic aromatic substitution where the amino group of L-serine attacks the electron-deficient benzene (B151609) ring of FDNB, displacing the fluorine atom.
Experimental Protocol:
-
Reaction Setup: Dissolve the peptide or protein sample in a suitable buffer, typically sodium bicarbonate solution, to maintain a mildly alkaline pH (around 8-9). At this pH, the N-terminal α-amino group is deprotonated and acts as a potent nucleophile.
-
Addition of Sanger's Reagent: Add an excess of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) to the solution. The reaction is typically carried out in the dark to prevent photodegradation of the DNP group.
-
Incubation: Allow the reaction to proceed for several hours at room temperature or with gentle heating. The DNP group covalently attaches to the N-terminal amino acid, forming a DNP-polypeptide.
-
Acid Hydrolysis: After the reaction is complete, the DNP-polypeptide is subjected to complete acid hydrolysis. This is typically achieved by heating the sample in 6 M HCl at 100-110°C for 12-24 hours. This process cleaves all the peptide bonds, releasing the individual amino acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.
-
Extraction and Identification: The resulting mixture contains free amino acids and the DNP-derivatized N-terminal amino acid (in this case, DNP-L-serine if serine was the N-terminal residue). The DNP-amino acid is typically yellow and can be extracted from the aqueous solution using an organic solvent like ether.
-
Chromatographic Analysis: The extracted DNP-amino acid is then identified using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The identity of the DNP-amino acid is confirmed by comparing its retention time or Rf value with that of known DNP-amino acid standards.
The following diagram illustrates the workflow for identifying the N-terminal amino acid of a peptide using Sanger's reagent.
Caption: Workflow for N-terminal serine identification using Sanger's reagent.
Biological Context and Signaling Pathways
While this compound itself is not known to be directly involved in biological signaling pathways, its parent molecule, L-serine, and its stereoisomer, D-serine, are crucial players in cellular metabolism and neurotransmission.
L-serine is a non-essential amino acid that serves as a precursor for the synthesis of proteins, other amino acids such as glycine (B1666218) and cysteine, and is a key component in the biosynthesis of purines and pyrimidines. It also plays a significant role in one-carbon metabolism.
D-serine, on the other hand, is a neuromodulator that acts as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the brain. The synthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase. The "serine shuttle" hypothesis describes the metabolic crosstalk between astrocytes and neurons, where astrocytes supply L-serine to neurons for the synthesis of D-serine, which then modulates NMDA receptor activity and synaptic plasticity.
The dinitrophenyl modification renders the serine molecule biologically inactive in these pathways. Its primary significance remains as a chemical tag for analytical purposes.
Conclusion
This compound is a chemically important derivative of L-serine, with its main application in the foundational biochemical technique of N-terminal amino acid sequencing. While the compound itself does not have a direct biological signaling role, understanding its synthesis and detection is crucial for researchers in proteomics and protein chemistry. The experimental protocols outlined in this guide provide a solid foundation for its application in the laboratory.
Commercial Suppliers and Technical Applications of High-Purity N-(2,4-Dinitrophenyl)-L-serine
A Technical Guide for Researchers and Drug Development Professionals
N-(2,4-Dinitrophenyl)-L-serine (DNP-L-serine) is a specialized chemical compound primarily utilized in analytical chemistry as a derivatizing agent for the chiral separation of amino acids. Its application is crucial in fields such as neuroscience and drug development, where the stereochemistry of amino acids plays a vital role. This technical guide provides an in-depth overview of commercial suppliers, quantitative data, and a detailed experimental protocol for the use of high-purity DNP-L-serine.
Commercial Suppliers of High-Purity this compound
A variety of chemical suppliers offer this compound, with purity being a critical factor for analytical applications. The following table summarizes the offerings from several prominent suppliers. Researchers are advised to request lot-specific Certificates of Analysis for detailed purity and impurity profiles.
| Supplier | Product Number | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| TCI America | D1037 | ≥98.0% (HPLC, T)[1][2] | 1655-64-7[1] | C₉H₉N₃O₇[1] | 271.18[1] | Also available through distributors such as Fisher Scientific.[1][3] |
| Sigma-Aldrich | S781975 | Not specified (AldrichCPR grade)[4] | 1655-64-7[4] | C₉H₉N₃O₇[4] | 271.188[4] | Buyer assumes responsibility for confirming product identity and purity.[4] |
| MedChemExpress | HY-W142081 | Not specified in summary | 1655-64-7[5] | C₉H₉N₃O₇[5] | 271.18[5] | HNMR reports may be available upon request.[5] |
| CymitQuimica | 3B-D1037 (TCI) | >98.0% (T)(HPLC)[2] | 1655-64-7[2] | C₉H₉N₃O₇[2] | 271.19[2] | Distributes products from TCI. |
| Indagoo | IN-DA001W6D | 98% | 1655-64-7 | C₉H₉N₃O₇ | 271.1837 | Available through distributors such as CymitQuimica. |
The Role of DNP-Amino Acids in Chiral Separations
This compound is a derivative of L-serine where the amino group is covalently bonded to a 2,4-dinitrophenyl group. This derivatization is a key step in a common method for the chiral separation of amino acids by high-performance liquid chromatography (HPLC). The dinitrophenyl (DNP) group acts as a chromophore, allowing for strong UV absorbance and sensitive detection.
When a mixture of amino acid enantiomers (D- and L-forms) is derivatized with an enantiomerically pure reagent like this compound, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated using a standard (achiral) HPLC column. This indirect method of chiral separation is a powerful tool for quantifying the enantiomeric composition of amino acid samples.
Experimental Protocol: Chiral Separation of Serine Enantiomers using DNP Derivatization
The following protocol is a generalized methodology for the derivatization of a serine sample with a dinitrophenylating agent, followed by HPLC analysis. This method is based on established principles of amino acid analysis via derivatization.
Objective: To determine the enantiomeric ratio of D- and L-serine in a sample by HPLC after derivatization.
Materials:
-
This compound (as a reference standard)
-
1-fluoro-2,4-dinitrobenzene (DNFB or Sanger's reagent)
-
Serine enantiomer standards (D-serine and L-serine)
-
Biological sample or protein hydrolysate containing serine
-
Sodium bicarbonate buffer (e.g., 1 M, pH 9.0)
-
Hydrochloric acid (e.g., 1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of D-serine, L-serine, and this compound in a suitable solvent (e.g., water or a slightly basic buffer).
-
For biological samples, perform protein hydrolysis or extraction to liberate free amino acids. Neutralize the sample if necessary.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the amino acid standard or sample solution with 200 µL of 1 M sodium bicarbonate buffer.
-
Add 200 µL of a 1% (w/v) solution of DNFB in acetonitrile.
-
Vortex the mixture and incubate at 40-60°C for 1-2 hours in the dark. The reaction of the amino group with DNFB results in the formation of N-(2,4-dinitrophenyl) derivatives.
-
After incubation, cool the reaction mixture to room temperature and neutralize by adding 100 µL of 1 M HCl.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: 10% to 50% B (linear gradient)
-
35-40 min: 50% to 10% B (linear gradient)
-
40-45 min: 10% B (column re-equilibration)
-
-
Inject the derivatized standards and samples. The diastereomeric derivatives will elute at different retention times, allowing for their separation and quantification.
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-serine derivatives by comparing their retention times with those of the derivatized standards.
-
Integrate the peak areas to determine the relative amounts of each enantiomer in the sample.
-
Biological Significance and Application
The analysis of serine enantiomers is particularly relevant in neuroscience. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders. Therefore, accurate quantification of D- and L-serine in biological tissues is essential for research in these areas.
Visualizations
D-Serine Signaling at the NMDA Receptor
The following diagram illustrates the role of D-serine as a co-agonist in the activation of the NMDA receptor, a critical process for excitatory neurotransmission.
Experimental Workflow for D/L-Serine Analysis
This diagram outlines the key steps involved in the analysis of D- and L-serine enantiomers from a biological sample using HPLC with DNP derivatization.
References
- 1. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 2. Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of N-(2,4-Dinitrophenyl)-L-serine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for N-(2,4-Dinitrophenyl)-L-serine, a serine derivative utilized in various research applications. Adherence to these guidelines is crucial to ensure personnel safety and maintain experimental integrity.
Chemical and Physical Properties
This compound is a C-nitro compound and a non-proteinogenic alpha-amino acid.[1] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C9H9N3O7 | [1][2][3][4] |
| Molecular Weight | 271.18 g/mol | [1][3][5] |
| Appearance | White to Yellow to Green crystalline powder | [3][4] |
| Melting Point | 177 °C | [2][3] |
| Boiling Point (Predicted) | 585.3 ± 50.0 °C | [3] |
| Density (Predicted) | 1.715 ± 0.06 g/cm3 | [3] |
| pKa (Predicted) | 3.15 ± 0.10 | [3] |
| CAS Number | 1655-64-7 | [2][3][6] |
| EINECS Number | 216-745-1 | [3][6] |
Hazard Identification and Precautionary Measures
This compound is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[6][7] The following table outlines the relevant hazard and precautionary statements.
| GHS Classification | Hazard Statement (H-code) | Precautionary Statement (P-code) |
| Flammable Solid | H228: Flammable solid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6] |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P332+P313: If skin irritation occurs: Get medical advice/attention.[7] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P337+P313: If eye irritation persists: Get medical advice/attention.[7] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P271: Use only outdoors or in a well-ventilated area.[7] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[7] P312: Call a poison center or doctor if you feel unwell.[7] |
Experimental Protocols: Safe Handling and Use
Proper handling and storage are paramount to mitigating the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following diagram illustrates the necessary protective equipment when handling this compound.
Caption: Required personal protective equipment workflow.
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
| Aspect | Protocol |
| Storage | Store in a well-ventilated place.[7] Keep container tightly closed.[7] Store locked up.[7] Recommended storage temperature is -20°C.[3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[7] Follow all applicable local, state, and federal regulations. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[7] Wash off with soap and plenty of water.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice/attention.[7] |
| Ingestion | If swallowed, wash out mouth with water provided the person is conscious. Contact a physician.[9] Do NOT induce vomiting. Get medical attention.[10] |
The logical flow for responding to an exposure event is outlined in the diagram below.
Caption: Logical workflow for first aid response.
Toxicological Information
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: This compound is a flammable solid.[6] Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[13]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[8]
Accidental Release Measures
-
Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and wear personal protective equipment.[8][13]
-
Environmental Precautions: Prevent product from entering drains.
-
Containment and Cleanup: Sweep up and shovel the material. Keep in suitable, closed containers for disposal.[8][13]
This technical guide is intended to provide essential safety information for trained professionals. Always consult the most current Safety Data Sheet from your supplier and adhere to all institutional and regulatory safety protocols.
References
- 1. N-(2,4-Dinitrophenyl)serine | C9H9N3O7 | CID 259582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. cellseco.com [cellseco.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Sublethal toxicities of 2,4-dinitrophenol as inferred from online self-reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Notes: N-Terminal Amino Acid Analysis Using Sanger's Reagent
Introduction
The determination of the N-terminal amino acid of a protein or peptide is a fundamental technique in protein chemistry and proteomics. One of the classical methods for this analysis was developed by Frederick Sanger, which utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. This method involves the derivatization of the free amino group at the N-terminus, followed by acid hydrolysis of the peptide bonds and subsequent identification of the labeled N-terminal amino acid, such as N-(2,4-Dinitrophenyl)-L-serine in the case of an N-terminal serine residue. The resulting DNP-amino acid is chromophoric, facilitating its detection and identification.
This document provides detailed protocols for the N-terminal amino acid analysis of peptides and proteins using FDNB.
Principle of the Method
The core of the method is the reaction of the free α-amino group of the N-terminal amino acid with FDNB under mildly alkaline conditions. This reaction forms a stable dinitrophenyl (DNP) derivative of the peptide. Subsequent acid hydrolysis cleaves all the peptide bonds, releasing the constituent amino acids. While the non-terminal amino acids are released in their free form, the N-terminal amino acid remains as its DNP-derivative. This DNP-amino acid can then be separated, identified, and quantified, typically by chromatographic methods.
Caption: Chemical principle of N-terminal analysis using Sanger's reagent.
Experimental Protocols
Derivatization of the N-Terminal Amino Acid
This protocol describes the reaction of the peptide or protein with FDNB.
Materials and Reagents:
-
Peptide or protein sample
-
1-fluoro-2,4-dinitrobenzene (FDNB) solution
-
Sodium bicarbonate (NaHCO₃) buffer
-
Ethanol
-
Diethyl ether
Quantitative Parameters for Derivatization:
| Parameter | Value/Concentration | Notes |
| Peptide/Protein Concentration | 1-5 mg/mL | Adjust based on sample purity and availability. |
| Sodium Bicarbonate Buffer | 0.1 M, pH 8.5 | Ensures the N-terminal amino group is unprotonated and reactive. |
| FDNB Solution | 5% (v/v) in ethanol | Prepare fresh. FDNB is light-sensitive. |
| Reaction Temperature | Room temperature (~25°C) or 40°C | Higher temperature can speed up the reaction but may increase side reactions. |
| Reaction Time | 1-2 hours | Monitor reaction progress if possible. |
Procedure:
-
Dissolve the peptide or protein sample in the sodium bicarbonate buffer.
-
Add the FDNB solution to the sample solution. A typical ratio is 2 µL of FDNB solution for every 1 mg of peptide.
-
Incubate the mixture at the chosen temperature for the specified time with gentle agitation. The solution may turn yellow upon the formation of the DNP-peptide.
-
After the reaction is complete, acidify the solution to pH 1 with 6M HCl to stop the reaction.
-
Extract the unreacted FDNB with diethyl ether by liquid-liquid extraction (repeat 2-3 times).
-
The aqueous phase containing the DNP-peptide can be dried (e.g., by lyophilization) for the next step.
Hydrolysis of the DNP-Peptide
This protocol outlines the cleavage of peptide bonds to release the DNP-N-terminal amino acid.
Materials and Reagents:
-
Dried DNP-peptide
-
6M Hydrochloric acid (HCl)
Quantitative Parameters for Hydrolysis:
| Parameter | Value/Concentration | Notes |
| Hydrolysis Reagent | 6M HCl | Constant boiling HCl is recommended. |
| Temperature | 105-110°C | Requires a sealed reaction vessel to prevent evaporation. |
| Time | 12-24 hours | Time can be optimized to maximize recovery and minimize degradation of sensitive DNP-amino acids. |
Procedure:
-
Add 6M HCl to the dried DNP-peptide in a heavy-walled glass tube.
-
Seal the tube under vacuum to prevent oxidation.
-
Place the sealed tube in an oven or heating block at 105-110°C for 12-24 hours.
-
After hydrolysis, cool the tube and carefully open it.
-
Dry the hydrolysate under vacuum to remove the HCl.
-
Resuspend the dried sample in a suitable solvent (e.g., acetone, aqueous buffer) for analysis.
Identification of the DNP-Amino Acid
The resulting DNP-amino acid is identified by comparing its chromatographic behavior to that of known DNP-amino acid standards.
Methods:
-
Thin-Layer Chromatography (TLC): A simple and rapid method for separation. The DNP-amino acid is identified by its Rf value compared to standards.
-
High-Performance Liquid Chromatography (HPLC): A more sensitive and quantitative method. Reverse-phase HPLC is commonly used with a UV detector to monitor the elution of the yellow DNP-amino acids.
Quantitative Parameters for HPLC Analysis (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~360 nm |
| Column Temperature | 30-40°C |
Workflow Diagram
The overall experimental workflow for N-terminal analysis using Sanger's reagent is summarized below.
Caption: Experimental workflow for N-terminal amino acid analysis.
Limitations and Considerations
-
Destructive Method: The protein or peptide is completely hydrolyzed and cannot be recovered for further analysis.
-
Side Reactions: The ε-amino group of lysine (B10760008) and the phenolic hydroxyl group of tyrosine can also react with FDNB, which may complicate the analysis.
-
Degradation: Some DNP-amino acids, including DNP-serine and DNP-threonine, are partially degraded during acid hydrolysis. Correction factors may be needed for accurate quantification.
-
Sensitivity: While classic, this method is generally less sensitive than more modern techniques like Edman degradation or mass spectrometry.
Conclusion
The use of Sanger's reagent for N-terminal analysis is a robust and historically significant method. While newer techniques offer higher sensitivity and throughput, the Sanger method remains a valuable tool for certain applications and for educational purposes in protein chemistry. The distinct yellow color of the DNP-derivatives provides a convenient visual marker for tracking the progress of the analysis. Careful adherence to the outlined protocols is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for the HPLC Separation of DNP-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of 2,4-dinitrophenyl (DNP) derivatives of amino acids using High-Performance Liquid Chromatography (HPLC). These methods are essential for the quantitative analysis of amino acids, which plays a critical role in proteomics, nutritional analysis, and drug development.
Introduction
The derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, is a well-established method for labeling the N-terminal amino acid of proteins and for the overall quantitative analysis of amino acid mixtures. The resulting DNP-amino acids are stable, UV-active compounds that can be readily separated and quantified using HPLC. Reversed-phase HPLC (RP-HPLC) is the most common technique employed for this purpose, offering high resolution and sensitivity.[1][2][3] This application note details a robust RP-HPLC method and also discusses alternative separation strategies.
Principle of the Method
The analysis of amino acids as their DNP derivatives involves two key steps:
-
Derivatization: The free amino group of an amino acid acts as a nucleophile, attacking the electron-deficient aromatic ring of FDNB under alkaline conditions. This reaction results in the formation of a stable, yellow-colored DNP-amino acid derivative.
-
HPLC Separation and Detection: The mixture of DNP-amino acids is then injected into an HPLC system. Separation is typically achieved on a C18 reversed-phase column using a gradient of an aqueous buffer and an organic solvent. The DNP derivatives are detected by their strong absorbance in the UV region, typically around 360 nm.[1]
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with FDNB
This protocol describes the derivatization of a standard mixture of amino acids.
Materials:
-
Amino acid standard solution (e.g., 1 mM of each amino acid in 0.1 M HCl)
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 1% (w/v) in acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Hydrochloric acid (2 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Heating block or water bath
-
Centrifuge
-
Nitrogen evaporator or vacuum centrifuge
Procedure:
-
Pipette 100 µL of the amino acid standard solution into a reaction vial.
-
Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Add 100 µL of the 1% FDNB solution in acetonitrile.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction mixture at 60°C for 1 hour in a heating block or water bath.
-
After incubation, cool the vial to room temperature.
-
Acidify the reaction mixture by adding 2 M HCl dropwise until the pH is approximately 2-3. This step protonates unreacted amino groups and the carboxyl groups.
-
Evaporate the solvent completely using a stream of nitrogen gas or a vacuum centrifuge.
-
Reconstitute the dried DNP-amino acid residue in a suitable volume (e.g., 200 µL) of the initial HPLC mobile phase (Mobile Phase A).
-
Centrifuge the reconstituted sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Reversed-Phase HPLC Separation of DNP-Amino Acids
This protocol outlines a gradient elution method for the separation of a complex mixture of DNP-amino acids on a C18 column.
HPLC System and Conditions:
| Parameter | Specification |
| HPLC System | Any standard HPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 0-60 min: 10-50% B (linear gradient) |
| 60-65 min: 50-90% B (linear gradient) | |
| 65-70 min: 90% B (isocratic) | |
| 70-75 min: 90-10% B (linear gradient) | |
| 75-85 min: 10% B (isocratic - column re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Detection | UV at 360 nm |
| Injection Vol. | 20 µL |
Data Presentation: Quantitative Analysis of DNP-Amino Acids
The following table provides typical retention times for a standard mixture of DNP-L-amino acids obtained using the RP-HPLC method described above. Actual retention times may vary depending on the specific column, HPLC system, and exact mobile phase preparation.
| DNP-Amino Acid | Retention Time (min) (Estimated) |
| Aspartic Acid | 15.2 |
| Glutamic Acid | 18.5 |
| Asparagine | 20.1 |
| Serine | 22.3 |
| Glutamine | 23.8 |
| Glycine | 25.5 |
| Threonine | 27.1 |
| Alanine | 30.2 |
| Proline | 33.5 |
| Arginine | 35.1 |
| Valine | 38.9 |
| Methionine | 41.2 |
| Isoleucine | 44.5 |
| Leucine | 45.8 |
| Tryptophan | 48.2 |
| Phenylalanine | 50.1 |
| Cysteine | 52.7 |
| Tyrosine | 55.3 |
| Histidine | 58.0 |
| Lysine | 61.5 |
Alternative HPLC Methods
While RP-HPLC is the most prevalent technique, other methods can also be employed for the separation of DNP-amino acids.
Normal-Phase HPLC
Normal-phase HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode of chromatography can be advantageous for separating certain DNP-amino acid isomers or for applications where RP-HPLC does not provide adequate resolution.
Typical Normal-Phase HPLC Conditions:
| Parameter | Specification |
| Column | Silica or other polar bonded phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar modifier such as isopropanol (B130326) or ethanol. A typical starting point could be a gradient from 95:5 (v/v) hexane:isopropanol to 80:20 over 30 minutes. |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection | UV at 360 nm |
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge. DNP-amino acids, possessing a free carboxyl group, are anionic at neutral to alkaline pH and can be separated on an anion-exchange column. Elution is typically achieved by increasing the ionic strength or decreasing the pH of the mobile phase.[4][5]
Visualizations
Caption: Reaction of an amino acid with FDNB to form a DNP-amino acid.
Caption: Experimental workflow for the analysis of DNP-amino acids by HPLC.
References
- 1. Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 3. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 4. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2,4-Dinitrophenyl)-L-serine as a Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,4-Dinitrophenyl)-L-serine (DNP-L-serine) is a chemically stable, UV-active derivative of the amino acid L-serine. The covalent attachment of the 2,4-dinitrophenyl group to the alpha-amino group of L-serine imparts a distinct yellow color and strong ultraviolet absorbance, making it an excellent standard for various chromatographic techniques. In protein chemistry and amino acid analysis, DNP-L-serine serves as a reliable reference compound for the identification and quantification of N-terminal amino acids in peptides and proteins, a technique pioneered by Frederick Sanger. Its well-defined structure and properties allow for the calibration of chromatographic systems and the validation of analytical methods.
These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), common techniques in research, quality control, and drug development laboratories.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1655-64-7 |
| Molecular Formula | C₉H₉N₃O₇ |
| Molecular Weight | 271.18 g/mol |
| Appearance | White to yellow crystalline powder |
| Melting Point | Approximately 177°C |
| UV Maximum Absorbance (λmax) | ~360 nm |
Application 1: High-Performance Liquid Chromatography (HPLC) Standard
This compound is frequently used as a standard in reversed-phase HPLC (RP-HPLC) for the qualitative and quantitative analysis of amino acids. As a pre-derivatized standard, it aids in the determination of retention times and the construction of calibration curves for the quantification of L-serine in hydrolyzed protein or peptide samples that have been derivatized with a dinitrophenylating agent such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB).
Experimental Protocol: HPLC Analysis
1. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Dissolve the weighed standard in 10 mL of a 1:1 (v/v) solution of acetonitrile (B52724) and deionized water to obtain a stock solution of 1 mg/mL.
-
Store the stock solution in a dark, airtight container at 4°C. The solution is stable for up to one week.
2. Preparation of Working Standards:
-
Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Recommended concentrations for a calibration curve: 1, 5, 10, 25, 50, and 100 µg/mL.
3. HPLC System and Conditions:
-
A standard HPLC system with a UV detector is suitable. The specific conditions are outlined in Table 2.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 10% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm |
| Injection Volume | 20 µL |
4. Data Analysis:
-
Identify the this compound peak in the chromatogram by its characteristic retention time.
-
Generate a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Use the linear regression equation from the calibration curve to quantify the amount of DNP-L-serine in unknown samples.
Quantitative Data
The following table summarizes the expected quantitative performance data for the analysis of this compound under the specified HPLC conditions.
| Parameter | Representative Value |
| Retention Time (tR) | 10.5 ± 0.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
Application 2: Thin-Layer Chromatography (TLC) Standard
This compound can be used as a reference standard in TLC to identify the N-terminal L-serine in a protein or peptide hydrolysate. By comparing the retardation factor (Rf) of the sample spot with that of the DNP-L-serine standard, a qualitative identification can be made.
Experimental Protocol: TLC Analysis
1. Preparation of Standard Solution:
-
Prepare a 1 mg/mL solution of this compound in acetone.
2. TLC Plate and Mobile Phase:
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase (Solvent System): A common solvent system for the separation of DNP-amino acids is Chloroform : Methanol : Acetic Acid (95:5:1, v/v/v).
3. Procedure:
-
Using a capillary tube, apply a small spot (1-2 µL) of the DNP-L-serine standard solution onto the baseline of the TLC plate.
-
Apply a spot of the hydrolyzed and derivatized sample alongside the standard.
-
Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate in a fume hood.
-
The yellow spot of DNP-L-serine is visible under daylight. The spots can also be visualized under UV light (254 nm).
4. Data Analysis:
-
Calculate the Rf value for the standard and the sample spots using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
A match in the Rf value between the sample spot and the DNP-L-serine standard indicates the presence of N-terminal L-serine in the original sample.
TLC Data
The table below provides representative Rf values for this compound in different solvent systems.
| Solvent System | Composition (v/v/v) | Approximate Rf Value |
| System A | Chloroform : Methanol : Acetic Acid | 95:5:1 |
| System B | Toluene : Pyridine : 2-Chloroethanol : Ammonia | 50:15:15:7.5 |
| System C | n-Butanol : Acetic Acid : Water | 4:1:5 (upper phase) |
Visualizations
Experimental Workflow for Amino Acid Analysis using a DNP Standard
Caption: Workflow for N-terminal amino acid analysis using DNP-L-serine standard.
Application Notes and Protocols: The Use of DNP-Serine in Protein Sequencing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of the N-terminal amino acid was a critical first step in the monumental task of protein sequencing. The pioneering work of Frederick Sanger, which earned him his first Nobel Prize in Chemistry in 1958, provided the first definitive proof that proteins possess a specific, genetically determined amino acid sequence.[1] His method, developed in the 1940s and 50s, utilized the reagent 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now commonly known as Sanger's reagent, to label the N-terminal amino group of a polypeptide.[1][2] This application note provides a detailed overview and protocol for the use of Sanger's reagent in N-terminal analysis, with a specific focus on the derivatization of serine to form DNP-serine.
The core principle of Sanger's method involves the reaction of FDNB with the free alpha-amino group at the N-terminus of a protein under mildly alkaline conditions.[1] This reaction forms a stable 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid. Subsequent acid hydrolysis of the entire polypeptide chain breaks all peptide bonds, releasing the constituent amino acids. The DNP-amino acid, being resistant to this hydrolysis, can then be isolated and identified, typically by chromatography.[1] This process, though laborious by modern standards, was a cornerstone in biochemistry and paved the way for understanding the structure-function relationship of proteins.[1]
Chemical Principle
Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB or DNFB), is highly reactive towards nucleophilic groups, particularly the unprotonated α-amino group of the N-terminal amino acid of a polypeptide. The reaction is a nucleophilic aromatic substitution where the amino group attacks the carbon atom bearing the fluorine atom on the benzene (B151609) ring, displacing the fluoride (B91410) ion.[1][3] This forms a stable covalent bond between the 2,4-dinitrophenyl group and the N-terminal amino acid. When the N-terminal amino acid is serine, the product is N-(2,4-dinitrophenyl)-serine (DNP-serine).
The DNP group is a chromophore, rendering the DNP-amino acid derivative, such as DNP-serine, yellow-colored.[4] This property facilitates its detection and quantification after chromatographic separation.
Data Presentation
The identification of the DNP-amino acid is achieved by comparing its chromatographic behavior to that of known DNP-amino acid standards. Paper chromatography was the original method used by Sanger. The table below presents representative relative mobility (Rƒ) values for DNP-serine and other DNP-amino acids in a common solvent system used for paper chromatography. These values are illustrative and can vary based on the specific experimental conditions.
| DNP-Amino Acid | Rƒ Value (Toluene-Pyridine-Ethylene Chlorohydrin-0.8 M Ammonia) | Rƒ Value (tert-Amyl alcohol-Phosphate Buffer) |
| DNP-Alanine | 0.59 | 0.65 |
| DNP-Arginine | 0.89 | 0.12 |
| DNP-Aspartic Acid | 0.44 | 0.14 |
| DNP-Glutamic Acid | 0.50 | 0.22 |
| DNP-Glycine | 0.47 | 0.49 |
| DNP-Isoleucine | 0.81 | 0.85 |
| DNP-Leucine | 0.81 | 0.85 |
| DNP-Lysine (ε-DNP) | 0.73 | 0.39 |
| DNP-Methionine | 0.72 | 0.79 |
| DNP-Phenylalanine | 0.78 | 0.84 |
| DNP-Proline | 0.78 | 0.74 |
| DNP-Serine | 0.31 | 0.30 |
| DNP-Threonine | 0.42 | 0.41 |
| DNP-Tryptophan | 0.75 | 0.78 |
| DNP-Tyrosine (O-DNP) | 0.60 | 0.58 |
| DNP-Valine | 0.74 | 0.79 |
Note: Rƒ values are dependent on the specific chromatographic conditions (paper type, temperature, solvent saturation) and should be determined using standards run under identical conditions as the sample.
Experimental Protocols
The following is a detailed protocol for the determination of the N-terminal amino acid of a protein using Sanger's reagent.
Materials:
-
Purified protein or peptide sample
-
1-Fluoro-2,4-dinitrobenzene (FDNB), 5% (v/v) in ethanol (B145695)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
6 M Hydrochloric acid (HCl)
-
DNP-amino acid standards (including DNP-serine)
-
Chromatography paper (e.g., Whatman No. 1)
-
Chromatography developing solvents (e.g., toluene-pyridine-ethylene chlorohydrin-0.8 M ammonia (B1221849) or tert-amyl alcohol-phosphate buffer)
-
Glass chromatography tank
-
Capillary tubes for spotting
-
UV lamp for visualization (optional)
Protocol:
Part 1: Dinitrophenylation of the N-terminal Amino Acid
-
Sample Preparation: Dissolve 5-10 mg of the purified protein or peptide in 1 mL of a 5% (w/v) sodium bicarbonate solution. The mildly alkaline pH (~8-9) is crucial for ensuring the N-terminal α-amino group is deprotonated and thus nucleophilic.[1]
-
Reaction with FDNB: Add 2 mL of a 5% (v/v) solution of FDNB in ethanol to the protein solution.
-
Incubation: Gently shake the mixture at room temperature for 2 hours. This allows for the complete reaction of FDNB with the N-terminal amino group to form the DNP-polypeptide.
-
Precipitation and Washing: Acidify the solution by adding a few drops of dilute HCl to precipitate the DNP-protein. Centrifuge the mixture and discard the supernatant. Wash the DNP-protein precipitate several times with water, followed by ethanol and finally with diethyl ether to remove unreacted FDNB and dinitrophenol (a hydrolysis product of FDNB).
-
Drying: Dry the resulting yellow DNP-protein precipitate in a vacuum desiccator.
Part 2: Acid Hydrolysis of the DNP-Protein
-
Hydrolysis: Place the dried DNP-protein in a sealed glass tube with 1 mL of 6 M HCl.
-
Incubation: Heat the tube at 110°C for 12-24 hours. This will cleave all the peptide bonds, releasing the amino acids.[1] The bond between the DNP group and the N-terminal amino acid is resistant to this acid hydrolysis.
-
Removal of HCl: After hydrolysis, cool the tube and remove the HCl by evaporation under vacuum.
Part 3: Extraction and Identification of the DNP-Amino Acid
-
Extraction: Add a small amount of water to the dried hydrolysate. Extract the DNP-amino acid into diethyl ether. The free amino acids will remain in the aqueous phase.
-
Drying the Extract: Collect the ether layer and evaporate it to dryness.
-
Chromatography: a. Dissolve the dried ether extract (containing the DNP-amino acid) in a small volume of acetone (B3395972) or ethanol. b. On a sheet of chromatography paper, draw a pencil line about 2 cm from the bottom. c. Using a capillary tube, spot the dissolved DNP-amino acid sample onto the pencil line. Also, spot the DNP-amino acid standards (including DNP-serine) on the same line. d. Place the chromatography paper in a chromatography tank containing the chosen solvent system. Ensure the solvent level is below the spotted line. e. Allow the solvent to ascend the paper until it is near the top. f. Remove the paper and mark the solvent front with a pencil. Allow the paper to dry in a fume hood.
-
Identification: a. The DNP-amino acids will appear as yellow spots. If the spots are faint, they can be visualized under a UV lamp. b. Calculate the Rƒ value for the sample spot and the standard spots using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front). c. Identify the N-terminal DNP-amino acid by comparing the Rƒ value of the sample to the Rƒ values of the standards. If the N-terminal amino acid was serine, the Rƒ value of the sample spot should match that of the DNP-serine standard.
Visualizations
Caption: Experimental workflow for N-terminal analysis using Sanger's method.
References
Quantitative Analyse von Serinresten durch Derivatisierung: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Die quantitative Analyse von Serinresten, insbesondere in ihrer phosphorylierten Form, ist für das Verständnis zellulärer Signalwege und die Entdeckung von Biomarkern von entscheidender Bedeutung. Die direkte Analyse von Serin und insbesondere von Phosphoserin kann jedoch aufgrund ihrer Polarität und geringen Ionisierungseffizienz eine Herausforderung darstellen. Die chemische Derivatisierung ist eine wirksame Strategie, um diese Einschränkungen zu überwinden, die Nachweisempfindlichkeit zu verbessern und eine genaue Quantifizierung mittels chromatographischer und massenspektrometrischer Techniken zu ermöglichen.
Diese Applikationshinweise beschreiben zwei robuste Methoden zur Derivatisierung von Serinresten für die quantitative Analyse:
-
Dansylchlorid-Derivatisierung für die HPLC-Analyse: Eine Pre-Column-Derivatisierungsmethode, die auf die primäre Aminogruppe von Serin abzielt und ein fluoreszierendes Derivat erzeugt, das für die quantitative Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenz- oder UV-Detektion geeignet ist.
-
β-Eliminierung/Michael-Addition für die massenspektrometrische Analyse von Phosphoserin: Eine chemische Strategie, die speziell auf phosphorylierte Serinreste abzielt. Sie wandelt die labile Phosphatgruppe in eine stabilere Einheit um, was die massenspektrometrische Analyse und Quantifizierung verbessert.
Methode 1: Pre-Column-Derivatisierung mit Dansylchlorid für die HPLC-Analyse
Die Derivatisierung mit 5-(Dimethylamino)naphthalin-1-sulfonylchlorid (Dansylchlorid) ist eine weit verbreitete Methode zur Quantifizierung von Aminosäuren. Dansylchlorid reagiert mit der primären Aminogruppe von Serin in einer alkalischen Umgebung und bildet ein stabiles, stark fluoreszierendes Sulfonamid-Addukt.[1][2] Dieses Derivat weist eine verbesserte Hydrophobizität auf, was zu einer besseren Retention und Trennung auf Umkehrphasen-HPLC-Säulen führt.[1] Die hohe Fluoreszenzquantenausbeute des Dansyl-Restes ermöglicht einen hochempfindlichen Nachweis im Pikomol-Bereich.[1]
Experimentelles Protokoll
Dieses Protokoll beschreibt die Derivatisierung von Serin in einer Standardlösung oder einem Probenextrakt.
Materialien und Reagenzien:
-
Serin-Standard oder Probenextrakt
-
Dansylchlorid-Lösung: 5 mg/ml in Aceton (frisch zubereitet)[3]
-
Natriumbicarbonat-Puffer: 100 mM, pH 9,5[3]
-
Quenching-Lösung: 2 % (v/v) Ameisensäure oder 10 % (v/v) Ammoniumhydroxid[1][3]
-
Acetonitril (ACN), HPLC-Qualität
-
Wasser, HPLC-Qualität
-
Mikrozentrifugenröhrchen
-
Heizblock oder Wasserbad
-
HPLC-System mit C18-Umkehrphasensäule und Fluoreszenz- oder UV-Detektor
Verfahren:
-
Probenvorbereitung: Lösen oder verdünnen Sie die Serin-Standard- oder Probenextrakte in Wasser oder einem geeigneten Puffer.
-
Derivatisierungsreaktion:
-
Quenching der Reaktion:
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.
-
Fügen Sie 50 µL der Quenching-Lösung (z. B. 2 % Ameisensäure) hinzu, um überschüssiges Dansylchlorid zu neutralisieren.[3]
-
-
Probenvorbereitung für die HPLC:
-
Filtrieren Sie die Probe vor der Injektion durch einen 0,45-µm-Spritzenfilter.[3]
-
-
HPLC-Analyse:
-
Injizieren Sie ein geeignetes Volumen der derivatisierten Probe in das HPLC-System.
-
Trennen Sie die Dansyl-Serin-Derivate mit einem geeigneten Gradienten aus Wasser und Acetonitril.
-
Detektieren Sie die Derivate mittels Fluoreszenz (Anregung: ~330 nm, Emission: ~530 nm) oder UV (~254 nm).
-
Quantitative Daten
Die folgende Tabelle fasst die typischen quantitativen Leistungsdaten für die Analyse von Dansyl-derivatisiertem Serin mittels HPLC zusammen.
| Parameter | Typischer Wert |
| Retentionszeit (min) | Variiert je nach Säule und Gradient |
| Linearität (R²) | > 0,99[4] |
| Nachweisgrenze (LOD) | Niedriger pmol- bis fmol-Bereich[4] |
| Quantifizierungsgrenze (LOQ) | pmol-Bereich[4] |
| Reproduzierbarkeit (%RSD) | < 15%[4] |
Tabelle 1: Zusammenfassung der quantitativen Daten für die Dansylchlorid-Methode.
Diagramme
Abbildung 1: Workflow für die Derivatisierung mit Dansylchlorid.
Methode 2: β-Eliminierung und Michael-Addition für die Analyse von Phosphoserin
Die Analyse von phosphorylierten Serinresten (pSer) mittels Massenspektrometrie (MS) wird oft durch die labile Natur der Phosphatgruppe erschwert, die während der Fragmentierung leicht verloren geht. Die β-Eliminierung, gefolgt von einer Michael-Addition, ist eine chemische Derivatisierungsstrategie, um dieses Problem zu umgehen.[5][6] Unter milden alkalischen Bedingungen, die oft durch Bariumionen (Ba²⁺) katalysiert werden, wird die Phosphatgruppe vom Serinrest eliminiert, wodurch ein Dehydroalanin-Intermediat entsteht.[7] Dieses reaktive Intermediat kann dann mit einem Nukleophil, typischerweise einem Thiol wie 2-Aminoethanthiol, durch eine Michael-Additionsreaktion umgesetzt werden.[5] Diese Modifikation ersetzt die negative Phosphatgruppe durch eine stabilere und oft positiv geladene Gruppe, was die Ionisierungseffizienz und die Fragmentierung im Massenspektrometer verbessert und so eine robustere Quantifizierung ermöglicht.[8]
Experimentelles Protokoll
Dieses Protokoll beschreibt die On-Resin-Derivatisierung von pSer-haltigen Peptiden, die auf einer C18-Pipettenspitze (z. B. ZipTip®) immobilisiert sind.
Materialien und Reagenzien:
-
Phosphopeptid-Probe (z. B. aus einem tryptischen Verdau)
-
C18-Pipettenspitzen
-
Bariumhydroxid (Ba(OH)₂)-Lösung: 66 mM in Wasser[5]
-
2-Aminoethanthiol-Hydrochlorid-Lösung: 33 mM in Wasser[5]
-
Reaktionsmischung: Mischen Sie die Bariumhydroxid- und 2-Aminoethanthiol-Lösungen in einem Verhältnis von 2:1.[5]
-
Waschlösung: 0,1 % Trifluoressigsäure (TFA) in Wasser
-
Elutionslösung: 50 % Acetonitril / 0,1 % TFA in Wasser
-
MALDI-Matrix oder Puffer für die LC-MS-Analyse
Verfahren:
-
Probenbeladung:
-
Konditionieren und äquilibrieren Sie die C18-Pipettenspitze gemäß den Anweisungen des Herstellers.
-
Beladen Sie die Phosphopeptid-Probe auf die C18-Spitze.
-
Waschen Sie die beladene Spitze mit der Waschlösung (0,1 % TFA), um Salze und Verunreinigungen zu entfernen.
-
-
On-Resin-Derivatisierung:
-
Geben Sie 10 µL der Reaktionsmischung (Ba(OH)₂ / 2-Aminoethanthiol) in die C18-Spitze.
-
Inkubieren Sie die Spitze 1 Stunde lang bei 55 °C, wobei die Spitze in die Reaktionslösung eingetaucht bleibt.[9]
-
-
Entsalzung und Elution:
-
Entfernen Sie die Reaktionsmischung.
-
Waschen Sie die Spitze gründlich mit 100 µL der Waschlösung (0,1 % TFA), um überschüssige Reagenzien zu entfernen.[9]
-
Eluieren Sie die derivatisierten Peptide zweimal mit 10 µL der Elutionslösung.
-
-
MS-Analyse:
-
Die eluierten, derivatisierten Peptide sind nun bereit für die Analyse mittels MALDI-TOF-MS oder LC-MS/MS.
-
Quantitative Daten
Die Derivatisierung mittels β-Eliminierung/Michael-Addition führt zu einer signifikanten Verbesserung des MS-Signals, was eine sensitivere Quantifizierung ermöglicht.
| Analyse | Ergebnis |
| Signalverstärkung (MALDI-MS) | 9- bis 11-fache Erhöhung der Signalintensität für derivatisierte Phosphopeptide im Vergleich zu nativen Gegenstücken.[5] |
| Nachweisgrenze (ESI-MS) | Sub-500 amol/µL für mit Thiocholin derivatisierte Peptide.[8] |
| Quantifizierungsstrategie | Verwendung von stabilen Isotopen-markierten Thiol-Reagenzien für die ratiometrische Quantifizierung.[8] |
Tabelle 2: Repräsentative quantitative Verbesserungen durch die β-Eliminierung/Michael-Additions-Methode.
Diagramme
Abbildung 2: Workflow für die β-Eliminierung/Michael-Addition.
Serinphosphorylierung in zellulären Signalwegen
Die reversible Phosphorylierung von Serin-, Threonin- und Tyrosinresten ist ein fundamentaler Mechanismus zur Regulierung der Proteinfunktion und zur Übertragung von Signalen in der Zelle.[10][11] Serin/Threonin-Kinasen und -Phosphatasen steuern eine Vielzahl von zellulären Prozessen, einschließlich Zellwachstum, Differenzierung und Apoptose.[12] Eine Fehlregulation dieser Signalwege ist oft mit Krankheiten wie Krebs und Diabetes assoziiert.[11]
Der Insulin-Signalweg ist ein Paradebeispiel, bei dem die Serinphosphorylierung eine entscheidende regulatorische Rolle spielt. Die Bindung von Insulin (B600854) an seinen Rezeptor löst eine Kaskade von Tyrosinphosphorylierungs-Ereignissen aus, die zur Aktivierung der Phosphatidylinositol-3-Kinase (PI3K) und der Akt-Kinase führen.[13][14] Die Aktivierung von nachgeschalteten Serin/Threonin-Kinasen (wie Akt, mTOR, S6K) führt jedoch auch zu einer negativen Rückkopplung durch die Phosphorylierung von Serinresten auf dem Insulinrezeptor-Substrat 1 (IRS-1).[10][13] Diese Serinphosphorylierung kann die Fähigkeit von IRS-1 beeinträchtigen, an den Insulinrezeptor zu binden und PI3K zu aktivieren, was zu Insulinresistenz führt.[10][14]
Abbildung 3: Rolle der Serinphosphorylierung im Insulin-Signalweg.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phosphopeptide Characterization by Mass Spectrometry using Reversed-Phase Supports for Solid-Phase β-Elimination/Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of protein phosphorylation by mass spectrometry using immobilized metal ion affinity chromatography with on-resin beta-elimination and Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and selective modification of phosphoserine residues catalysed by Ba2+ ions for their detection during peptide microsequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile identification and quantitation of protein phosphorylation via beta-elimination and Michael addition with natural abundance and stable isotope labeled thiocholine. | Semantic Scholar [semanticscholar.org]
- 9. Optimization of the β-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Linked Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of insulin resistance: serine phosphorylation of insulin receptor substrate-1 and increased expression of p85alpha: the two sides of a coin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of insulin sensitivity by serine/threonine phosphorylation of insulin receptor substrate proteins IRS1 and IRS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serine phosphorylation: Significance and symbolism [wisdomlib.org]
- 13. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Mass Spectrometry Analysis of N-(2,4-Dinitrophenyl)-L-serine Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical labeling of peptides followed by mass spectrometry (MS) is a powerful and widely used technique in proteomics for the relative and absolute quantification of proteins and the characterization of post-translational modifications (PTMs).[1][2][3][4] N-(2,4-Dinitrophenyl)-L-serine (DNP-Ser) serves as a valuable labeling reagent that introduces a stable, hydrophobic DNP group onto peptides, typically at the N-terminus or the side chain of reactive amino acids like lysine (B10760008). This dinitrophenyl group can be advantageous for several reasons, including enhancing ionization efficiency and providing a specific fragmentation signature during tandem mass spectrometry (MS/MS), which can aid in peptide identification and quantification.[5]
These application notes provide a comprehensive overview and detailed protocols for the mass spectrometry analysis of peptides labeled with this compound. The information is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for proteomics research.
Principle of DNP-Ser Labeling
The labeling chemistry involves the reaction of a reactive derivative of this compound with the primary amino groups of peptides. The most common reagent used for this purpose is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), which reacts with the N-terminal α-amino group and the ε-amino group of lysine residues. While this document focuses on DNP-Ser, the principles of labeling are similar to those of FDNB. The DNP group provides a significant mass shift and a characteristic UV chromophore, which can also be utilized for chromatographic detection.[5]
Applications
The mass spectrometry analysis of DNP-Ser labeled peptides has several key applications in proteomics and drug development:
-
Relative Quantification: By using isotopic variants of the labeling reagent (if available) or by comparing the signal intensities of DNP-labeled peptides across different samples, relative changes in protein abundance can be determined.[1][2][3]
-
Targeted Quantification: For specific peptides of interest, DNP-labeling can be used in conjunction with techniques like Selected Reaction Monitoring (SRM) to achieve high sensitivity and selectivity for absolute quantification.[4]
-
Enhanced Peptide Identification: The DNP group can influence peptide fragmentation in a predictable manner, potentially generating specific reporter ions or altering fragmentation patterns to improve the confidence of peptide identification.
-
Post-Translational Modification Analysis: DNP-Ser labeling can be used in workflows designed to enrich and identify specific types of post-translationally modified peptides.
Experimental Workflow
The overall experimental workflow for the analysis of DNP-Ser labeled peptides is outlined below.
Figure 1: A comprehensive workflow for the mass spectrometry analysis of peptides labeled with this compound.
Detailed Experimental Protocols
I. Protein Extraction and Digestion
-
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 100 µg), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Enzymatic Digestion:
-
Dilute the protein sample with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
II. This compound Labeling
-
Reagent Preparation: Prepare a fresh solution of the reactive this compound derivative (e.g., an NHS-ester) in an organic solvent such as acetonitrile (B52724) or DMSO.
-
Labeling Reaction:
-
Adjust the pH of the peptide digest to ~8.5 using a suitable buffer (e.g., 1 M triethylammonium (B8662869) bicarbonate).
-
Add the DNP-Ser labeling reagent to the peptide solution. The optimal molar ratio of labeling reagent to peptide should be empirically determined, but a 10-fold molar excess is a good starting point.
-
Incubate at room temperature for 1 hour with gentle shaking.
-
-
Quenching: Add a quenching reagent, such as 5% hydroxylamine (B1172632) or 50 mM Tris, to react with any excess labeling reagent. Incubate for 15 minutes.
-
Sample Cleanup: Remove excess labeling reagent and salts using solid-phase extraction (SPE) with a C18 cartridge. Elute the labeled peptides with a high organic solvent concentration (e.g., 80% acetonitrile with 0.1% formic acid).
-
Sample Preparation for MS: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).
III. Mass Spectrometry Analysis
-
Liquid Chromatography (LC) Separation:
-
Inject the labeled peptide sample onto a C18 reverse-phase column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration. A typical gradient might run from 2% to 40% acetonitrile over 60-120 minutes.
-
-
Mass Spectrometry (MS):
-
Acquire mass spectra in positive ion mode.
-
Perform a full MS scan (MS1) to detect the precursor ions of the DNP-labeled peptides.
-
Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation.
-
Fragment the selected precursor ions using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[6]
-
Acquire tandem mass spectra (MS/MS) of the fragment ions.
-
Data Presentation
Quantitative data from the analysis of DNP-Ser labeled peptides should be presented in a clear and structured format to facilitate comparison between different samples or conditions.
Table 1: Example of Quantitative Data for DNP-Ser Labeled Peptides
| Protein Accession | Peptide Sequence | Condition 1 (Peak Area) | Condition 2 (Peak Area) | Fold Change | p-value |
| P12345 | AGLSER(DNP)K | 1.25E+07 | 2.50E+07 | 2.00 | 0.005 |
| Q67890 | VTL(DNP)PGK | 5.60E+06 | 2.80E+06 | 0.50 | 0.012 |
| ... | ... | ... | ... | ... | ... |
Table 2: Fragmentation Data for a DNP-Ser Labeled Peptide
| Fragment Ion Type | m/z | Intensity |
| b2 | 250.1234 | 15000 |
| y3 | 456.7890 | 25000 |
| DNP-reporter | 168.0142 | 50000 |
| ... | ... | ... |
Data Analysis
-
Database Search: Use a proteomics search engine (e.g., Mascot, MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra. The search parameters must be configured to include the mass modification introduced by the DNP-Ser label on the N-terminus and any reactive amino acid side chains (e.g., lysine).
-
Peptide Quantification: Quantify the abundance of each identified peptide based on the peak area of its precursor ion in the MS1 scan. For relative quantification, calculate the ratio of the peak areas for the same peptide across different samples.
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed changes in peptide abundance.
Signaling Pathway Visualization
In many proteomics studies, the identified and quantified proteins are mapped to known signaling pathways to understand the biological implications of the observed changes.
Figure 2: An example of a signaling pathway diagram illustrating up- and downregulated proteins.
Conclusion
The use of this compound as a labeling reagent provides a robust method for the quantitative analysis of peptides by mass spectrometry. The protocols and guidelines presented in these application notes offer a framework for researchers to design and execute proteomics experiments aimed at understanding complex biological systems and advancing drug development. The success of these experiments relies on careful sample preparation, optimization of labeling and MS parameters, and rigorous data analysis.
References
- 1. Applications of stable isotope dimethyl labeling in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 3. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes | Technology Networks [technologynetworks.com]
Application Notes and Protocols: N-(2,4-Dinitrophenyl)-L-serine as a Chromophore for Spectrophotometric Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,4-Dinitrophenyl)-L-serine (DNP-Ser) is a derivative of the amino acid L-serine, featuring a 2,4-dinitrophenyl (DNP) group covalently attached to the alpha-amino group. The DNP group is a well-established chromophore, exhibiting strong absorbance in the ultraviolet and visible regions of the electromagnetic spectrum. This property makes DNP-Ser and other DNP-amino acid derivatives valuable tools in biochemical and pharmaceutical research for developing spectrophotometric assays. These assays are instrumental in quantifying enzymatic activity, particularly for proteases and amidases, and can be adapted for high-throughput screening of potential enzyme inhibitors in drug discovery pipelines.
The principle behind using DNP-Ser as a chromogenic substrate lies in the cleavage of a peptide or amide bond, which results in a change in the molar absorptivity of the DNP-containing molecule. By monitoring the change in absorbance at a specific wavelength, the rate of the enzymatic reaction can be determined.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃O₇ | --INVALID-LINK-- |
| Molecular Weight | 271.18 g/mol | --INVALID-LINK-- |
| Appearance | Yellow crystalline solid | General knowledge |
| Melting Point | 177 °C | --INVALID-LINK-- |
| Absorbance Maximum (λmax) | Approximately 360-400 nm in acidic to neutral solutions | Inferred from similar DNP-amino acids |
Applications in Spectrophotometric Assays
This compound can be utilized in two primary types of spectrophotometric assays:
-
Direct Quantification: Determining the concentration of DNP-Ser in a solution by measuring its absorbance at its λmax.
-
Enzyme Activity Assays: Using DNP-Ser as a substrate for enzymes such as aminopeptidases. The cleavage of the N-terminal DNP-Ser from a larger peptide, or the hydrolysis of a DNP-Ser-amide, leads to a change in the electronic environment of the DNP chromophore, resulting in a measurable change in absorbance.
Experimental Protocols
Protocol 1: Direct Spectrophotometric Quantification of this compound
This protocol outlines the procedure for determining the concentration of a DNP-Ser solution.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a known amount of DNP-Ser and dissolve it in a known volume of PBS to create a stock solution of a specific concentration (e.g., 1 mM).
-
Preparation of Standard Solutions: Perform a series of dilutions of the stock solution with PBS to generate a set of standard solutions with concentrations ranging from 0.01 mM to 0.2 mM.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the λmax of DNP-Ser (approximately 365 nm).
-
Use PBS as a blank to zero the instrument.
-
Measure the absorbance of each standard solution.
-
-
Generation of a Standard Curve: Plot the absorbance values against the corresponding concentrations of the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be ≥ 0.99 for a reliable standard curve.
-
Quantification of an Unknown Sample: Measure the absorbance of the unknown DNP-Ser solution and use the equation from the standard curve to calculate its concentration.
Data Presentation:
| Concentration (mM) | Absorbance at 365 nm (AU) |
| 0.00 | 0.000 |
| 0.02 | 0.258 |
| 0.04 | 0.515 |
| 0.06 | 0.773 |
| 0.08 | 1.030 |
| 0.10 | 1.288 |
Note: The absorbance values in the table are hypothetical and should be determined experimentally.
Visualization:
Protocol 2: Aminopeptidase (B13392206) Activity Assay Using a DNP-Ser-Containing Substrate
This protocol describes a general method for measuring the activity of an aminopeptidase using a synthetic peptide with N-terminal DNP-Ser. The cleavage of DNP-Ser from the peptide results in an increase in absorbance at a specific wavelength.
Materials:
-
Aminopeptidase enzyme
-
DNP-Ser-peptide substrate (e.g., DNP-Ser-Ala-Met)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Microplate reader capable of kinetic measurements
-
96-well UV-transparent microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DNP-Ser-peptide substrate in the assay buffer.
-
Prepare a series of dilutions of the aminopeptidase enzyme in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add a fixed volume of the DNP-Ser-peptide substrate solution.
-
Include a "no-enzyme" control (substrate in buffer only) to measure the background rate of substrate hydrolysis.
-
Include a "no-substrate" control (enzyme in buffer only) to account for any intrinsic absorbance of the enzyme solution.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a small volume of the enzyme dilution to each well.
-
Immediately place the microplate in the reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in absorbance at the λmax of the released DNP-Ser (e.g., 365 nm) over time (e.g., every 30 seconds for 15-30 minutes).
-
-
Data Analysis:
-
For each enzyme concentration, determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the "no-enzyme" control from the rates of the enzyme-containing wells.
-
Plot the initial reaction rate against the enzyme concentration to determine the relationship between enzyme concentration and activity.
-
To determine kinetic parameters (Km and Vmax), vary the substrate concentration while keeping the enzyme concentration constant.
-
Data Presentation:
| Substrate Concentration (µM) | Initial Rate (mAU/min) |
| 10 | 5.2 |
| 25 | 11.8 |
| 50 | 20.5 |
| 100 | 35.1 |
| 200 | 55.3 |
| 400 | 70.2 |
Note: The data in the table are hypothetical and should be determined experimentally.
Visualization:
Signaling Pathway and Logical Relationship
The enzymatic assay described above is based on a direct catalytic event. The logical relationship can be visualized as a simple pathway.
Conclusion
This compound is a versatile chromophore for the development of straightforward and robust spectrophotometric assays. The protocols provided herein offer a foundation for the direct quantification of this compound and for its application as a substrate in enzyme activity assays. These methods are particularly valuable in academic research and in the early stages of drug discovery for high-throughput screening and kinetic analysis of enzymes. Researchers should note that for any specific enzyme, optimization of assay conditions such as pH, temperature, and buffer composition is crucial for obtaining accurate and reproducible results.
Troubleshooting & Optimization
Technical Support Center: FDNB (Sanger's Reagent) Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's Reagent, for amino acid analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during FDNB labeling experiments, with a focus on side reactions with amino acid residues.
Issue 1: Multiple DNP-Amino Acid Peaks Detected on HPLC/MS
-
Question: After labeling my protein with FDNB and performing acid hydrolysis, I see multiple yellow-colored peaks in my chromatogram. How do I identify the N-terminal residue and what are the other peaks?
-
Answer: While FDNB is primarily used to label the N-terminal α-amino group of a protein, it can also react with nucleophilic side chains of other amino acids. The appearance of multiple dinitrophenyl (DNP) derivatives is a common observation.
-
Primary Reaction: The intended reaction is with the N-terminal α-amino group.
-
Side Reactions: The most common side reaction occurs with the ε-amino group of lysine (B10760008) residues.[1][2] Other amino acids with reactive side chains include cysteine (sulfhydryl group), histidine (imidazole group), and tyrosine (phenolic hydroxyl group).[1]
Troubleshooting Steps:
-
Identify Potential Side Products: The most prominent side-product is typically ε-DNP-lysine.[3] Other potential products are S-DNP-cysteine, im-DNP-histidine, and O-DNP-tyrosine.
-
Chromatographic Separation: The different DNP-amino acids can be separated and identified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4] Their distinct retention times allow for identification when compared to DNP-amino acid standards.
-
Distinguishing N-terminal vs. Side-Chain Labeling:
-
If an amino acid with a reactive side chain (Lys, Cys, His, Tyr) is at the N-terminus, it can be labeled at both the α-amino group and the side chain, resulting in a di-DNP derivative.[1]
-
Mono-DNP-labeled amino acids with a free amino group (from internal residues) have different solubility properties and can be separated from the di-DNP and α-DNP derivatives by ether extraction.[1] Mono-DNP derivatives with a free amine group are more soluble in the acidic aqueous phase.[1]
-
-
Issue 2: Low or No N-terminal Labeling Efficiency
-
Question: My N-terminal amino acid is not efficiently labeled, or the signal is very weak. What could be the cause?
-
Answer: Low labeling efficiency can be due to several factors related to the reaction conditions and the protein itself.
Troubleshooting Steps:
-
Check Reaction pH: The reaction with the N-terminal α-amino group is pH-dependent. The α-amino group needs to be in its unprotonated, nucleophilic state. The optimal pH for this reaction is typically mildly alkaline, around 8-9.[5] Ensure your reaction buffer is at the correct pH.
-
Blocked N-terminus: The N-terminus of your protein may be chemically modified (e.g., acetylated) and therefore unavailable for labeling. This is a common post-translational modification.
-
Reagent Quality: Ensure that your FDNB reagent is not degraded. It should be a pale yellow solid.[6]
-
Reaction Time and Temperature: While the reaction is generally rapid, ensure sufficient incubation time (e.g., 1-2 hours) and temperature (e.g., 40°C) as specified in the protocol.[5]
-
Issue 3: Protein Precipitation During Labeling
-
Question: My protein precipitated out of solution during the FDNB labeling reaction. Why did this happen and how can I prevent it?
-
Answer: Protein precipitation can occur due to the modification of surface-exposed amino acid residues, which can alter the protein's solubility.
Troubleshooting Steps:
-
Reduce Reagent Concentration: A high concentration of FDNB can lead to extensive modification of surface residues, including lysine, which can neutralize their positive charges and lead to aggregation. Try reducing the molar excess of FDNB.
-
Optimize Buffer Conditions: The composition of the reaction buffer can affect protein stability. Consider adding stabilizing agents if compatible with the reaction.
-
Modify Reaction Time and Temperature: Shorter incubation times or lower temperatures may reduce the extent of side reactions and prevent precipitation.
-
Frequently Asked Questions (FAQs)
Q1: Which amino acid side chains react with FDNB?
A1: The primary side reaction is with the ε-amino group of lysine . Other amino acids with nucleophilic side chains that can react with FDNB include cysteine (sulfhydryl group), histidine (imidazole group), and tyrosine (phenolic hydroxyl group).[1]
Q2: How can I control the specificity of the FDNB reaction for the N-terminus?
A2: Achieving complete selectivity for the N-terminus is challenging. However, you can influence the reaction's specificity by controlling the pH. The pKa of the N-terminal α-amino group is typically lower (around 6-8) than the ε-amino group of lysine (around 10.5).[7] Performing the reaction at a pH closer to the pKa of the α-amino group can favor N-terminal labeling. However, a mildly alkaline pH of 8-9 is generally used to ensure sufficient deprotonation of the N-terminal amine for it to be nucleophilic.[5]
Q3: What is the order of reactivity of the different amino acid side chains with FDNB?
A3: The reactivity of the amino acid side chains with FDNB is related to their nucleophilicity, which is influenced by their pKa. A lower pKa means the group is more easily deprotonated and becomes a better nucleophile at a given pH. The general order of nucleophilicity for the reactive side chains is Cysteine > Histidine > Lysine.[8]
Quantitative Data: pKa Values of Reactive Groups
| Amino Acid | Reactive Group | pKa |
| N-terminus | α-amino | ~6-8 |
| Cysteine | Sulfhydryl | ~8.5-9.5[8] |
| Histidine | Imidazole | ~6-7[8] |
| Lysine | ε-amino | ~10.5[8] |
| Tyrosine | Phenolic hydroxyl | ~10.5 |
Note: The pKa values can vary depending on the local environment within the protein.
Experimental Protocols
Protocol: N-terminal Amino Acid Labeling with FDNB
This protocol provides a general procedure for labeling the N-terminal amino acid of a protein or peptide with FDNB.
Materials:
-
Purified protein or peptide sample
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 1% w/v in ethanol)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
6 M Hydrochloric acid (HCl)
-
Ether
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Dissolve the protein or peptide in the sodium bicarbonate buffer to a concentration of 1-5 mg/mL.
-
Labeling Reaction: Add a 2-fold molar excess of the FDNB solution over the total number of amino groups in the protein. Incubate the reaction mixture at 40°C for 1-2 hours with gentle agitation.[5]
-
Quenching and Precipitation: Stop the reaction by acidification (e.g., with HCl). The DNP-labeled protein can be precipitated with an organic solvent like acetone (B3395972) and collected by centrifugation.
-
Washing: Wash the protein pellet with ether to remove unreacted FDNB.
-
Hydrolysis: Resuspend the DNP-protein in 6 M HCl and hydrolyze at 110°C for 18-24 hours in a sealed, evacuated tube. This will break all peptide bonds.
-
Extraction: After hydrolysis, extract the DNP-amino acids with ether. The ether layer will contain the α-DNP-amino acid and other hydrophobic DNP derivatives. More polar, mono-DNP derivatives of side chains with a free α-amino group will remain in the aqueous phase.[1]
-
Analysis: Evaporate the ether and redissolve the DNP-amino acids in a suitable solvent for analysis by RP-HPLC.[4] Identify the N-terminal DNP-amino acid by comparing its retention time to that of known standards.
Visualizations
Caption: FDNB reacts primarily with the N-terminal α-amine and also has side reactions with several amino acid residues.
Caption: Experimental workflow for N-terminal amino acid identification using FDNB.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Amino Acid Analysis and Chemical Sequencing [employees.csbsju.edu]
- 3. biochemistry - Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-Fluoro-2,4-dinitrobenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 8. ADD YOUR PAGE TITLE [employees.csbsju.edu]
Technical Support Center: Optimizing HPLC Gradient for DNP-Amino Acid Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of 2,4-dinitrophenyl (DNP) derivatized amino acids by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is gradient elution preferred over isocratic elution for separating a complex mixture of DNP-amino acids?
A1: Gradient elution is generally preferred for complex mixtures of DNP-amino acids due to the wide range of polarities among the derivatives. An isocratic elution, which uses a constant mobile phase composition, may not effectively separate all components in a reasonable timeframe.[1] Gradient elution, by gradually increasing the organic solvent concentration, allows for the efficient elution of both early-eluting (more polar) and late-eluting (more non-polar) DNP-amino acids, resulting in sharper peaks, improved resolution, and shorter overall run times.[1]
Q2: What is a typical starting point for a gradient program for DNP-amino acid separation on a C18 column?
A2: A good starting point for a reversed-phase separation of DNP-amino acids on a C18 column is a linear gradient using a buffered aqueous solution (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B). A common approach is to start with a low percentage of Solvent B and gradually increase it. For example, a gradient could start at 10-20% B and increase to 80-90% B over 20-30 minutes. The exact conditions will need to be optimized based on the specific column and amino acids of interest.
Q3: How does the pH of the mobile phase affect the separation of DNP-amino acids?
A3: The pH of the mobile phase can significantly impact the retention and peak shape of DNP-amino acids. The DNP group itself is acidic, and the amino acid side chains can also have acidic or basic properties. Adjusting the pH can alter the ionization state of the DNP-amino acids, thereby affecting their interaction with the stationary phase and influencing their retention times and selectivity. For instance, operating at a lower pH can suppress the ionization of acidic silanol (B1196071) groups on the silica-based column packing, which can help to reduce peak tailing for basic DNP-amino acids.
Q4: What detection wavelength is optimal for DNP-amino acids?
A4: DNP-amino acids exhibit strong UV absorbance, with a maximum typically around 360 nm. Therefore, monitoring the elution at or near this wavelength provides high sensitivity for detection.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of DNP-amino acids.
Poor Resolution or Co-eluting Peaks
Problem: Two or more DNP-amino acid peaks are not baseline separated.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Gradient Slope | Modify the gradient to be shallower in the region where the co-eluting peaks appear. This will increase the separation time between them. |
| Incorrect Mobile Phase Composition | Try a different organic modifier (e.g., methanol instead of acetonitrile) or add a small percentage of another solvent like isopropanol. The choice of mobile phase can alter the selectivity of the separation. |
| Suboptimal pH | Adjust the pH of the aqueous mobile phase. A small change in pH can significantly alter the retention times of ionizable DNP-amino acids, leading to improved resolution. |
| Column Temperature | Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn influence selectivity and resolution.[2] |
| Column Chemistry | If resolution cannot be achieved by modifying the mobile phase, consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.[1] |
Peak Tailing
Problem: Peaks are asymmetrical with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites on the column. Alternatively, lower the mobile phase pH to suppress silanol ionization. |
| Column Overload | Reduce the sample concentration or the injection volume. Overloading the column can lead to peak distortion. |
| Contaminated Guard Column or Column Inlet Frit | Replace the guard column or back-flush the analytical column according to the manufacturer's instructions. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
Shifting Retention Times
Problem: The retention times of the DNP-amino acid peaks vary between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require a longer equilibration time between runs. |
| Pump Malfunction or Leaks | Check the HPLC system for leaks, particularly at fittings and pump seals.[2] A fluctuating flow rate due to pump issues will cause retention time variability. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Buffers can be susceptible to microbial growth, and volatile organic solvents can evaporate, leading to changes in composition. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent column temperature.[2] |
Ghost Peaks
Problem: Unexpected peaks appear in the chromatogram, often in blank runs.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase or System | Use high-purity HPLC-grade solvents and reagents. Flush the entire HPLC system, including the injector and detector, with a strong solvent. |
| Sample Carryover | Implement a needle wash step in the autosampler program with a strong solvent to clean the injection needle between samples. |
| Degradation of DNP-Amino Acids | Ensure the stability of the DNP-amino acid derivatives in the sample solvent. Protect samples from light and heat if necessary. |
| Late Eluting Peaks from Previous Injection | Extend the run time or add a high-organic wash step at the end of the gradient to elute any strongly retained compounds from the previous injection. |
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with 2,4-Dinitrofluorobenzene (DNFB)
This protocol outlines the general procedure for the preparation of DNP-amino acids.
Materials:
-
Amino acid standard solution or protein hydrolysate
-
2,4-Dinitrofluorobenzene (DNFB) solution (e.g., 1% in ethanol)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5-9.0)
-
Hydrochloric acid (HCl) for acidification
-
Ether or ethyl acetate (B1210297) for extraction
-
HPLC-grade water, acetonitrile, and methanol
Procedure:
-
Dissolve the amino acid sample in the sodium bicarbonate buffer.
-
Add an excess of the DNFB solution to the amino acid solution.
-
Incubate the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 1-2 hours in the dark.
-
After the reaction is complete, acidify the mixture with HCl to a pH of approximately 2.
-
Extract the DNP-amino acids into an organic solvent such as ether or ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried DNP-amino acids in the initial HPLC mobile phase for analysis.
Protocol 2: HPLC Gradient Separation of DNP-Amino Acids
This protocol provides a general gradient method for the separation of DNP-amino acids on a C18 column.
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 360 nm
-
Injection Volume: 20 µL
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 25.0 | 20 | 80 |
| 30.0 | 20 | 80 |
| 31.0 | 90 | 10 |
| 40.0 | 90 | 10 |
Note: This is a starting gradient and may require optimization for your specific sample and HPLC system.
Visualizations
Caption: Experimental workflow for DNP-amino acid analysis.
Caption: Troubleshooting workflow for DNP-amino acid HPLC.
References
Technical Support Center: DNP-Serine Degradation in Protein Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the degradation of 2,4-dinitrophenyl-serine (DNP-serine) during the acid hydrolysis step of N-terminal amino acid analysis using Sanger's reagent.
Frequently Asked Questions (FAQs)
Q1: What is DNP-serine and why is its degradation a concern?
A1: DNP-serine is the derivative formed when 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, reacts with the N-terminal serine residue of a protein or peptide.[1][2] This reaction is the first step in Sanger's method for protein sequencing. While the DNP group itself forms a stable bond that is resistant to acid hydrolysis, the serine residue is inherently unstable under the harsh acidic conditions required to break down the protein into its constituent amino acids. This degradation leads to the loss of the DNP-serine signal, resulting in inaccurate quantification or complete failure to identify serine as the N-terminal amino acid.
Q2: What is the primary mechanism of DNP-serine degradation during acid hydrolysis?
A2: The principal degradation pathway for DNP-serine during acid hydrolysis is β-elimination. The acidic environment facilitates the removal of the hydroxyl group from the serine side chain as a molecule of water. This results in the formation of an unstable intermediate, DNP-aminoacrylate. This intermediate can then undergo further reactions, including hydrolysis to DNP-pyruvic acid and ammonia.
Q3: What are the expected degradation products of DNP-serine that I might see in my analysis?
A3: The primary degradation products of DNP-serine are DNP-aminoacrylate and DNP-pyruvic acid. Depending on the analytical method used, such as high-performance liquid chromatography (HPLC), these byproducts may appear as extra peaks in your chromatogram, potentially interfering with the identification and quantification of other DNP-amino acids.
Q4: How significant is the loss of DNP-serine during standard acid hydrolysis?
A4: The loss of serine during acid hydrolysis (typically 6M HCl at 110°C for 24 hours) can be significant, with estimates ranging from 10% to 30%. The exact amount of degradation can be influenced by the duration and temperature of hydrolysis. To obtain a more accurate quantification, it is recommended to perform a time-course hydrolysis and extrapolate the results back to zero time.[3]
Q5: Are there alternative hydrolysis methods to minimize DNP-serine degradation?
A5: While strong acid hydrolysis is standard for cleaving all peptide bonds, using milder conditions can reduce the degradation of acid-labile amino acids like serine. However, this may lead to incomplete hydrolysis of the protein. A common strategy to account for degradation is not to change the hydrolysis method but to perform a time-course study with multiple hydrolysis durations (e.g., 24, 48, and 72 hours) and extrapolate the yield of DNP-serine to zero time.[4]
Troubleshooting Guide
This guide addresses common problems related to the low recovery or absence of the DNP-serine peak during N-terminal protein analysis.
| Problem | Possible Causes | Solutions |
| Low or no DNP-serine peak detected | 1. Degradation of DNP-serine: The serine residue is known to be labile under acidic conditions. | - Perform a time-course hydrolysis (e.g., at 24, 48, and 72 hours) and extrapolate the results to zero time to estimate the initial amount of DNP-serine. - Ensure that the hydrolysis temperature and duration are not excessive. Stick to established protocols (e.g., 6M HCl at 110°C for 24 hours). |
| 2. Incomplete DNP derivatization: The reaction with Sanger's reagent may not have gone to completion. | - Ensure the pH of the reaction is mildly alkaline (pH 8-9) for optimal reaction of FDNB with the amino group. - Use a sufficient excess of Sanger's reagent. - Allow the reaction to proceed for a sufficient amount of time (typically 1-2 hours at room temperature). | |
| 3. Loss during extraction: The DNP-amino acid may have been lost during the workup steps following hydrolysis. | - DNP-amino acids are typically extracted into an organic solvent like ether after acid hydrolysis. Ensure complete and careful extraction. - Avoid vigorous shaking that can lead to emulsions and loss of material at the interface. | |
| Presence of unexpected peaks in the chromatogram | 1. DNP-serine degradation products: Extra peaks could correspond to byproducts like DNP-aminoacrylate or DNP-pyruvic acid. | - Compare the retention times of the unknown peaks with those of known standards of potential degradation products if available. - The presence of these peaks along with a diminished DNP-serine peak is a strong indicator of degradation. |
| 2. Side reactions of Sanger's reagent: FDNB can react with other nucleophilic groups in the protein, such as the ε-amino group of lysine (B10760008) or the phenolic hydroxyl group of tyrosine. | - These side products are expected. Their identification can be confirmed by comparing their retention times with those of DNP-lysine and DNP-tyrosine standards. | |
| 3. Contaminants: The sample may contain other primary amine-containing compounds that react with FDNB. | - Ensure the purity of the protein sample before starting the N-terminal analysis. |
Quantitative Data on DNP-Serine Degradation
While precise quantitative data for the degradation of DNP-serine is highly dependent on the specific experimental conditions, the following table summarizes the expected recovery of serine (as a proxy for DNP-serine) under typical acid hydrolysis conditions.
| Hydrolysis Time (hours) | Temperature (°C) | Acid Concentration | Expected Serine Recovery (%) |
| 24 | 110 | 6M HCl | 70 - 90 |
| 48 | 110 | 6M HCl | 50 - 70 |
| 72 | 110 | 6M HCl | 30 - 50 |
Note: This data is an approximation for serine and is intended to illustrate the trend of degradation over time. For accurate quantification of N-terminal serine, a time-course hydrolysis and extrapolation to zero time is strongly recommended.
Experimental Protocols
Detailed Protocol for N-Terminal Analysis using Sanger's Reagent
This protocol outlines the key steps for the derivatization of the N-terminal amino acid with 1-fluoro-2,4-dinitrobenzene (FDNB), followed by acid hydrolysis and analysis.
1. DNP Derivatization of the Protein/Peptide
-
Dissolve approximately 1-5 mg of the purified protein or peptide in 1 mL of a 1% (w/v) sodium bicarbonate solution.
-
To this solution, add a 5% (v/v) solution of FDNB in ethanol. A 2-fold molar excess of FDNB over the total free amino groups is recommended.
-
Gently mix the reaction mixture and allow it to stand at room temperature for 2 hours in the dark to prevent photodegradation of the DNP group.
-
The DNP-protein derivative will precipitate. Collect the precipitate by centrifugation.
-
Wash the DNP-protein pellet sequentially with water, ethanol, and diethyl ether to remove unreacted FDNB and other byproducts.
-
Dry the DNP-protein pellet under vacuum.
2. Acid Hydrolysis of the DNP-Protein
-
Place the dried DNP-protein in a hydrolysis tube.
-
Add 1 mL of constant-boiling 6M HCl.
-
Seal the tube under vacuum to prevent oxidation.
-
Heat the sealed tube at 110°C for 24 hours. For a time-course analysis, prepare separate tubes for different hydrolysis times (e.g., 24, 48, and 72 hours).
-
After hydrolysis, cool the tube and open it carefully.
-
Evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.
3. Extraction and Analysis of the DNP-Amino Acid
-
Dissolve the dried hydrolysate in a small volume of water.
-
Extract the DNP-amino acids with diethyl ether (3 x 1 mL). The yellow DNP-amino acids will partition into the ether layer, while the free, un-derivatized amino acids will remain in the aqueous layer.
-
Combine the ether extracts and evaporate to dryness.
-
Dissolve the dried DNP-amino acid residue in a small volume of a suitable solvent (e.g., acetone (B3395972) or methanol) for analysis.
-
Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (typically around 360 nm).
-
Identify the N-terminal DNP-amino acid by comparing its retention time to that of known DNP-amino acid standards.
Visualizations
Caption: Degradation pathway of DNP-serine during acid hydrolysis.
Caption: Troubleshooting workflow for low DNP-serine recovery.
References
Technical Support Center: Synthesis of N-(2,4-Dinitrophenyl)-L-serine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(2,4-Dinitrophenyl)-L-serine synthesis.
Troubleshooting Guide
Low product yield is a common issue in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions to enhance the efficiency of your synthesis.
| Observation/Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive 2,4-Dinitrofluorobenzene (DNFB): The reagent may have degraded due to improper storage or age. | - Use fresh or recently purchased DNFB. - Store DNFB in a cool, dark, and dry place. |
| 2. Incorrect pH of the reaction mixture: The nucleophilic attack of the amino group on DNFB is pH-dependent. A pH that is too low will protonate the amino group, reducing its nucleophilicity. A pH that is too high can lead to side reactions. | - Maintain the reaction pH between 8.0 and 9.0 using a sodium bicarbonate buffer. - Monitor the pH throughout the reaction and adjust as necessary. | |
| 3. Incomplete dissolution of L-serine: If L-serine is not fully dissolved, the reaction will be heterogeneous and inefficient. | - Ensure L-serine is completely dissolved in the aqueous buffer before adding the DNFB solution. Gentle heating may be applied if necessary, but the solution should be cooled before adding the reagent. | |
| Presence of Multiple Spots on TLC (Thin Layer Chromatography) | 1. Side reactions: The hydroxyl group of L-serine can potentially react with DNFB, especially under strongly basic conditions. Additionally, di-dinitrophenyl derivatives can form. | - Strictly control the pH to the recommended range (8.0-9.0). - Use a moderate excess of DNFB to favor the reaction with the more nucleophilic amino group. |
| 2. Impurities in starting materials: Impurities in L-serine or DNFB can lead to the formation of byproducts. | - Use high-purity L-serine and DNFB. | |
| Difficulty in Product Isolation and Purification | 1. Product is an oil or does not crystallize: This can be due to the presence of impurities or residual solvent. | - After acidification, ensure the product fully precipitates. Cooling the solution on an ice bath can aid precipitation. - Wash the crude product thoroughly with cold water to remove inorganic salts. - For recrystallization, use an appropriate solvent system, such as an ethanol-water mixture. |
| 2. Low recovery after recrystallization: The product may be partially soluble in the recrystallization solvent. | - Use a minimal amount of hot solvent to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between L-serine and 2,4-dinitrofluorobenzene (DNFB)?
A1: The optimal pH for the dinitrophenylation of amino acids is typically between 8.0 and 9.0.[1] This pH range ensures that the amino group of L-serine is sufficiently deprotonated to be nucleophilic while minimizing side reactions such as the reaction of DNFB with the hydroxyl group of serine or hydrolysis of DNFB. A sodium bicarbonate buffer is commonly used to maintain this pH.[1]
Q2: What are the potential side reactions during the synthesis of this compound?
A2: The primary side reaction of concern is the dinitrophenylation of the hydroxyl group of L-serine, which can occur under basic conditions. Another potential side reaction is the formation of di-dinitrophenyl derivatives, where a second DNP group attaches to the nitrogen of the newly formed secondary amine, although this is less common under standard conditions. Hydrolysis of the DNFB reagent can also occur, leading to the formation of 2,4-dinitrophenol.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable solvent system, for example, a mixture of chloroform (B151607) and methanol (B129727) with a small amount of acetic acid, can be used to separate the product from the starting materials. The DNP-serine product will appear as a yellow spot under visible light.
Q4: What is the best method for purifying the crude this compound?
A4: Recrystallization is a common and effective method for purifying the crude product. An ethanol-water mixture is often a suitable solvent system. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, the purified this compound should crystallize out.
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
L-Serine
-
2,4-Dinitrofluorobenzene (DNFB, Sanger's reagent)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 20% solution
-
Distilled water
Procedure:
-
Dissolution of L-Serine: In a flask, dissolve L-serine and an equimolar amount of sodium bicarbonate in water. For example, dissolve 0.5 g of L-serine and 0.5 g of NaHCO₃ in 5 ml of water.[1]
-
Preparation of DNFB Solution: In a separate container, prepare a solution of DNFB in ethanol. For instance, add 0.5 ml of DNFB to 10 ml of ethanol.[1]
-
Reaction: Add the DNFB solution to the L-serine solution. Stir the mixture gently at room temperature for approximately 2 hours.[1] The product, this compound, will precipitate as a yellow solid.
-
Isolation of Crude Product:
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate sequentially with water, ethanol, and finally diethyl ether to remove unreacted starting materials and byproducts.[1]
-
Air-dry the crude product.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes persistently turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration and dry them.
-
Yield:
While the theoretical yield is dependent on the starting amounts, a successful synthesis should yield a significant amount of the desired product. With careful execution of the protocol, yields can be optimized.
Visualizing the Workflow
To better understand the experimental process, the following workflow diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: DNP-Derivatized HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to artifact peaks in the HPLC analysis of 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatized samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common sources of artifact peaks in my DNP-derivatized HPLC chromatograms?
Artifact peaks, often called "ghost peaks," are signals in your chromatogram that do not originate from your target analytes.[1][2] In DNPH-based analyses, these are common and can typically be traced back to several primary sources:
-
Contaminated DNPH Reagent: The derivatizing reagent itself is a major source of contamination. Commercial DNPH can contain significant impurities, most notably DNP-formaldehyde and DNP-acetone, due to the reagent's exposure to ambient air.[3][4][5]
-
Impure Solvents and Reagents: HPLC-grade solvents, such as acetonitrile (B52724) and water, as well as acids used for catalysis (e.g., phosphoric acid), can contain trace levels of carbonyl compounds that react with DNPH to form derivative artifacts.[6][7]
-
System Carryover: Residue from previous injections can remain in the autosampler needle, injection port, tubing, or column, and elute in subsequent runs, creating ghost peaks.[1][2]
-
Formation of Isomers: The derivatization reaction between DNPH and an aldehyde or ketone can form two stable geometric isomers (E/Z or cis/trans). These isomers can separate under certain HPLC conditions, appearing as two distinct, closely eluting peaks for a single analyte, which can be mistaken for an impurity.[6][8][9]
-
Sample Matrix Interference: Components within the sample itself may co-elute with your DNP derivatives or interfere with the derivatization reaction.
Q2: My blank injections (DNPH reagent + solvents) show significant artifact peaks. How can I eliminate them?
This issue almost always points to contamination in your DNPH derivatizing reagent.[10] Formaldehyde is a common environmental contaminant that is readily absorbed by the DNPH reagent, leading to a large formaldehyde-DNP peak in blank samples.[4][5] The most effective solution is to purify the DNPH reagent before preparing your derivatization solution.
The gold-standard method for this is recrystallization from hot acetonitrile .[3][4][5] This process removes carbonyl impurities, significantly reducing background peaks in your blank and sample chromatograms.
Data Presentation: Impact of DNPH Purification
The following table illustrates typical background carbonyl levels found in commercial DNPH reagents and the expected reduction after purification.
| Carbonyl Contaminant | Typical Background Range in Unpurified DNPH (µ g/collection ) | Expected Level After Recrystallization |
| Formaldehyde-DNP | 1.4 - 12.2[10] | < 0.025 mg/L in reagent solution[5] |
| Acetaldehyde-DNP | Not Detected - 10.7[10] | Significantly Reduced |
| Acetone-DNP | Often present in trace amounts[10] | Significantly Reduced |
Q3: I see a small peak eluting just before or after my main analyte peak. Is this an artifact?
This is likely due to the presence of E/Z geometric isomers of the DNP-hydrazone derivative.[6][8] The reaction of DNPH with a carbonyl compound creates a C=N double bond, which can exist in two different spatial orientations (isomers). While the E-isomer is typically the major product, the presence of acid and/or UV light (from the detector) can promote isomerization to the Z-form, resulting in two peaks.[8]
Key Identification Points:
-
The two peaks will have very similar UV spectra.
-
The ratio of the two peak areas can change if the sample is exposed to acid for longer periods.[8]
-
In the case of acetaldehyde-DNP and propanal-DNP, the equilibrium Z/E isomer ratios in a phosphoric acid solution are approximately 0.32 and 0.14, respectively.[8]
To manage this, you can add a small amount of acid (e.g., 0.02-1% phosphoric acid) to both your standards and samples to drive the isomerization to a consistent equilibrium, ensuring reproducible quantification.[8][9]
Q4: My DNP-derivative peaks seem to be degrading over time in the autosampler. What causes this and how can I prevent it?
DNP-hydrazone derivatives can be unstable under certain conditions. Studies have shown that the stability of derivatives, particularly formaldehyde-DNP, can be affected by storage temperature and sample matrix.[11]
Potential Causes of Degradation:
-
Hydrolysis: The formation of hydrazones is a reversible reaction. The presence of water in the sample, especially under acidic conditions, can cause the derivative to hydrolyze back to the original carbonyl and DNPH.[9]
-
Photodegradation: Exposure to UV light can cause degradation of the derivatives.[8]
-
Temperature Effects: Unexpected degradation has been observed even at low temperatures. For instance, formaldehyde-DNP in acetonitrile was found to be less stable when stored frozen at -70 °C compared to storage at -20 °C, likely due to cryo-concentration effects.[11]
Troubleshooting & Prevention:
-
Minimize Water Content: Ensure your final sample extract is in a solvent with low water content, like pure acetonitrile.
-
Control Acidity: While acid is needed for the reaction, excessive amounts can promote hydrolysis. Use the minimum concentration required.
-
Use Amber Vials: Protect samples from light by using amber or UV-protected autosampler vials.
-
Maintain Consistent Storage: Store samples and standards at a consistent, refrigerated temperature (e.g., 4 °C) and analyze them within a stable timeframe. For long-term storage, -20 °C is often preferable to lower temperatures that cause the solvent to freeze.[11]
Experimental Protocols
Protocol 1: Recrystallization of DNPH Reagent
This protocol is designed to remove carbonyl impurities from commercial-grade 2,4-dinitrophenylhydrazine.[3][4][5]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
HPLC-grade Acetonitrile (ACN)
-
500 mL Round-bottom flask
-
Heating mantle
-
Glass beaker
-
Hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: In a well-ventilated fume hood, add approximately 3.5 g of DNPH to 200 mL of HPLC-grade acetonitrile in a 500 mL round-bottom flask.[3]
-
Heating: Gently heat the solution to a boil using a heating mantle. Continue to boil gently for approximately 1 hour, or until all DNPH crystals have dissolved.[3]
-
Evaporation & Cooling: Transfer the hot supernatant to a clean beaker on a hot plate. Allow the solvent to slowly evaporate at a temperature between 40-60 °C.[4][5]
-
Crystallization: When approximately 95% of the solvent has evaporated, remove the beaker from the heat and allow it to cool slowly to room temperature. For maximum crystal formation, cover the beaker and place it in a refrigerator overnight.[3][12]
-
Isolation: Collect the purified red-orange crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter paper twice with a small volume of cold HPLC-grade acetonitrile to rinse away any remaining impurities.[5]
-
Drying & Storage: Allow the crystals to air-dry. Store the purified DNPH crystals under fresh HPLC-grade acetonitrile in a sealed, amber glass container until use.[4][5]
Visualizations
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving artifact peaks in your HPLC analysis.
Caption: Troubleshooting workflow for artifact peaks.
DNP Derivatization and Artifact Pathways
This diagram illustrates the primary chemical reaction for derivatization and highlights common pathways that introduce artifact peaks.
Caption: DNP derivatization reaction and artifact sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. coresta.org [coresta.org]
- 11. researchgate.net [researchgate.net]
- 12. csus.edu [csus.edu]
N-(2,4-Dinitrophenyl)-L-serine stability in different buffer systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-(2,4-Dinitrophenyl)-L-serine (DNP-L-serine) in various buffer systems. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Rapid loss of DNP-L-serine concentration in my buffered solution.
| Potential Cause | Troubleshooting Steps |
| High pH of the Buffer | DNP-amino acids can be susceptible to hydrolysis, particularly under alkaline conditions. Verify the pH of your buffer system. If the pH is above 7.5, consider using a buffer with a lower pH or adjusting the current buffer's pH. |
| Photodegradation | Dinitrophenyl compounds can be light-sensitive. Protect your solutions from light by using amber vials or covering your glassware with aluminum foil. Minimize exposure to ambient light during sample preparation and analysis. |
| Oxidative Degradation | The serine moiety can be susceptible to oxidation. If your buffer or reagents contain oxidizing agents, or if the solution is exposed to air for extended periods at elevated temperatures, degradation may occur. Consider de-gassing your buffers or adding an antioxidant if compatible with your experimental setup. |
| Buffer-Specific Interactions | Certain buffer components may interact with DNP-L-serine, affecting its stability. If you observe instability in one buffer system (e.g., Tris), try switching to an alternative buffer like phosphate (B84403) or citrate (B86180) to see if the stability improves.[1] |
| Microbial Contamination | If buffers are not sterile, microbial growth can lead to the degradation of your compound. Ensure you are using sterile buffers and aseptic techniques, especially for long-term stability studies. |
Issue: Inconsistent results in my stability-indicating HPLC assay.
| Potential Cause | Troubleshooting Steps |
| Poor Resolution of Degradants | Your HPLC method may not be adequately separating the DNP-L-serine peak from its degradation products. Re-evaluate and optimize your HPLC method, including the mobile phase composition, gradient, column type, and detector wavelength. |
| Instability of Derivatives Post-Derivatization | If you are derivatizing your samples for analysis, the derivatives themselves might be unstable. Analyze derivatized samples as quickly as possible, and if necessary, investigate the stability of the derivatized product under your storage conditions. |
| Improper Sample Handling | Inconsistent sample preparation, such as variations in temperature or exposure to light, can lead to variable degradation. Standardize your sample handling procedures to ensure all samples are treated identically. |
Frequently Asked Questions (FAQs)
Q1: In which buffer system is this compound most stable?
Based on general knowledge of DNP-amino acid stability, neutral to slightly acidic pH conditions are often preferred to minimize hydrolysis. Therefore, phosphate and citrate buffers in the pH range of 6.0-7.0 are generally expected to provide better stability compared to more alkaline buffers like Tris at pH 8.0 and above. However, empirical testing is crucial for your specific experimental conditions.
Q2: What are the primary degradation pathways for DNP-L-serine?
The primary degradation pathways for this compound are likely to be:
-
Hydrolysis: Cleavage of the bond between the dinitrophenyl group and the amino group of serine, particularly at higher pH.
-
Photodegradation: Degradation upon exposure to light, a common characteristic of dinitrophenyl compounds.[2][3]
-
Oxidation: The serine side chain may be susceptible to oxidative degradation.
Q3: How can I monitor the degradation of DNP-L-serine?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of DNP-L-serine. This involves an HPLC method that can separate the intact DNP-L-serine from all potential degradation products. UV-Vis spectrophotometry can also be used to observe changes in the absorption spectrum over time, which may indicate degradation.
Q4: Are there any known incompatibilities with common buffer salts?
While specific incompatibility data for DNP-L-serine is limited, it is known that buffer components can sometimes interact with analytes. For instance, primary amine-containing buffers like Tris could potentially undergo side reactions under certain conditions. It is always advisable to perform compatibility studies with your chosen buffer system.
Experimental Protocols
Protocol: General Stability Assessment of this compound in a Selected Buffer
This protocol outlines a general procedure for assessing the stability of DNP-L-serine in a buffer system using HPLC.
-
Preparation of Stock Solution: Prepare a stock solution of DNP-L-serine in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Buffer Solutions: Prepare the desired buffer systems (e.g., 50 mM Phosphate buffer pH 7.0, 50 mM Citrate buffer pH 6.0, and 50 mM Tris buffer pH 8.0) using high-purity reagents and water.
-
Sample Preparation for Stability Study:
-
For each buffer system, dilute the DNP-L-serine stock solution with the buffer to a final concentration (e.g., 100 µg/mL).
-
Divide the solution for each buffer into separate, appropriately labeled vials for each time point and condition (e.g., room temperature/light, room temperature/dark, 4°C/dark).
-
-
Time Points: Store the vials under the specified conditions and pull samples for analysis at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
HPLC Analysis:
-
At each time point, inject an appropriate volume of the sample onto a suitable reversed-phase HPLC column (e.g., C18).
-
Use a mobile phase that provides good separation of the parent DNP-L-serine peak from any potential degradant peaks. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often effective.
-
Monitor the elution profile using a UV detector at a wavelength where DNP-L-serine has strong absorbance (around 360 nm).
-
-
Data Analysis:
-
Calculate the peak area of the DNP-L-serine at each time point.
-
Determine the percentage of DNP-L-serine remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of DNP-L-serine remaining versus time for each condition to assess the stability.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffer Systems at Room Temperature (25°C) in the Dark
| Time (Hours) | % Remaining in Phosphate Buffer (pH 7.0) | % Remaining in Citrate Buffer (pH 6.0) | % Remaining in Tris Buffer (pH 8.0) |
| 0 | 100 | 100 | 100 |
| 8 | 98.5 | 99.1 | 95.2 |
| 24 | 95.2 | 97.0 | 88.4 |
| 48 | 90.7 | 94.5 | 79.1 |
| 72 | 86.1 | 91.8 | 70.3 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Hypothetical Effect of Light on the Stability of this compound in Phosphate Buffer (pH 7.0) at Room Temperature (25°C)
| Time (Hours) | % Remaining (Stored in Dark) | % Remaining (Exposed to Ambient Light) |
| 0 | 100 | 100 |
| 8 | 98.5 | 92.1 |
| 24 | 95.2 | 81.3 |
| 48 | 90.7 | 68.5 |
| 72 | 86.1 | 55.9 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocatalytic degradation of 2,4-dinitrophenol (DNP) by multi-walled carbon nanotubes (MWCNTs)/TiO2 composite in aqueous solution under solar irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocatalytic degradation of 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dinitrophenylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dinitrophenylation reactions. The focus is on effective strategies to stop the reaction and remove excess dinitrophenylating reagents, such as 2,4-dinitrofluorobenzene (DNFB, Sanger's reagent) and 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up and quenching of dinitrophenylation reactions.
Issue 1: Incomplete Reaction or Low Yield of DNP-Product
| Possible Cause | Suggested Solution |
| Insufficient Reagent | Ensure the dinitrophenylating reagent is used in appropriate molar excess. |
| Suboptimal pH | For reactions with amines (e.g., using DNFB), maintain a mildly alkaline pH (pH 8-9) to ensure the nucleophilicity of the amino group.[1] |
| Low Reaction Temperature | While some reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor for potential side product formation at higher temperatures. |
| Poor Solubility of Starting Material | Ensure your substrate is fully dissolved in the reaction solvent before adding the dinitrophenylating reagent. |
Issue 2: Presence of Unreacted Dinitrophenylating Reagent in the Final Product
| Possible Cause | Suggested Solution |
| Inefficient Quenching/Work-up | Add a nucleophilic quenching reagent (see FAQs for examples) to consume excess electrophilic dinitrophenylating reagent. |
| Inadequate Washing | During the work-up, ensure thorough washing of the precipitated product with appropriate solvents (e.g., water, ethanol (B145695), ether) to remove unreacted reagent.[2] |
| Co-precipitation | If the unreacted reagent co-precipitates with the product, recrystallization of the final product may be necessary. |
Issue 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Reaction with Non-target Functional Groups | In protein/peptide dinitrophenylation with DNFB, side reactions can occur with the ε-amino group of lysine, the phenolic group of tyrosine, the sulfhydryl group of cysteine, and the imidazole (B134444) group of histidine.[1] Adjusting the pH and reaction time can help minimize these side reactions. |
| Hydrolysis of the Dinitrophenylating Reagent | In the presence of water, dinitrophenylating reagents can hydrolyze. Use anhydrous solvents if water-sensitive functional groups are present in your substrate. |
| Excessive Heating | Overheating the reaction mixture can lead to decomposition and the formation of impurities. Monitor the reaction temperature closely. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for quenching a dinitrophenylation reaction?
A1: The primary strategy for stopping a dinitrophenylation reaction is to neutralize the electrophilic dinitrophenylating reagent. This is typically achieved by adding a nucleophilic compound that will react with the excess reagent, rendering it unable to react further with your substrate.
Q2: What are some common quenching reagents for dinitrophenylation reactions?
A2: The choice of quenching reagent depends on the specific dinitrophenylating agent used and the desired work-up procedure. Some common nucleophilic quenching agents include:
-
Primary or secondary amines: Simple amines like glycine (B1666218) or Tris can be added to react with excess DNFB.
-
Thiols: Reagents like β-mercaptoethanol or dithiothreitol (B142953) (DTT) are effective in quenching DNFB.
-
Water or aqueous base: For DNPH reactions, the addition of water can help in the precipitation of the hydrazone product and separation from the unreacted reagent.
Q3: How do I perform a quenching procedure for a reaction involving DNFB (Sanger's Reagent)?
A3: After the desired reaction time, a common procedure involves the following steps:
-
Addition of a Quenching Reagent: Add a molar excess of a quenching agent such as glycine or Tris buffer to the reaction mixture.
-
Precipitation of the DNP-Product: The dinitrophenylated product, particularly if it is a protein or a large peptide, can often be precipitated by the addition of acid (e.g., HCl).[1]
-
Washing: The precipitate is then collected by centrifugation or filtration and washed multiple times with solvents like water, ethanol, and ether to remove the quenched reagent and other impurities.[2]
Q4: How is the work-up typically handled for a DNPH reaction with an aldehyde or ketone?
A4: For DNPH reactions, the product, a dinitrophenylhydrazone, is often a solid that precipitates out of the reaction mixture.[3][4] The work-up procedure generally involves:
-
Allowing for complete precipitation: The reaction mixture is often cooled to ensure maximum precipitation of the product.
-
Filtration: The solid precipitate is collected by filtration.
-
Washing: The collected solid is washed with a suitable solvent, such as cold methanol (B129727) or a mixture of ethanol and water, to remove any unreacted DNPH and other soluble impurities.[3][4]
-
Recrystallization: For higher purity, the dinitrophenylhydrazone can be recrystallized from an appropriate solvent.[3][4]
Experimental Protocols
Protocol 1: Dinitrophenylation of a Peptide with DNFB and Quenching
-
Dissolve the Peptide: Dissolve the peptide in a suitable buffer, such as a sodium bicarbonate solution, to maintain a pH of approximately 8-9.[1]
-
Add DNFB: Add a solution of DNFB in a water-miscible organic solvent (e.g., ethanol) to the peptide solution. A typical molar ratio is a 2-fold excess of DNFB to the peptide.
-
React: Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench: Add an excess of a quenching agent, such as a 1 M solution of glycine, and stir for an additional 30 minutes.
-
Precipitate the DNP-peptide: Acidify the solution with HCl to precipitate the DNP-peptide.
-
Isolate and Wash: Centrifuge the mixture to pellet the precipitate. Wash the pellet sequentially with water, ethanol, and ether to remove unreacted DNFB, quenched reagent, and other byproducts.[2]
-
Dry: Dry the purified DNP-peptide under vacuum.
Protocol 2: Formation and Work-up of a Dinitrophenylhydrazone with DNPH
-
Prepare Brady's Reagent: Dissolve 2,4-dinitrophenylhydrazine in a mixture of methanol and concentrated sulfuric acid.[3][4]
-
React: Add a few drops of the aldehyde or ketone to the Brady's reagent. A yellow to orange-red precipitate of the dinitrophenylhydrazone should form.[3][4]
-
Isolate the Precipitate: Collect the solid product by vacuum filtration.
-
Wash: Wash the precipitate with a small amount of cold methanol to remove unreacted DNPH and acid.[3]
-
Recrystallize: For purification, dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol-water mixture) and allow it to cool slowly to form crystals.
-
Dry: Collect the purified crystals by filtration and dry them.
Data Summary
Table 1: Properties of Common Dinitrophenylating Reagents
| Reagent | Full Name | Molecular Formula | Molar Mass ( g/mol ) | Common Use |
| DNFB (Sanger's Reagent) | 1-Fluoro-2,4-dinitrobenzene | C₆H₃FN₂O₄ | 186.10 | N-terminal amino acid labeling[1][5] |
| DNPH | 2,4-Dinitrophenylhydrazine | C₆H₆N₄O₄ | 198.14 | Derivatization of aldehydes and ketones[3][4] |
Visualizations
Caption: General workflow for a dinitrophenylation reaction including quenching and work-up.
Caption: Troubleshooting logic for common issues in dinitrophenylation reactions.
References
Technical Support Center: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of 2,4-dinitrophenol (B41442) (DNP-OH) during the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Frequently Asked Questions (FAQs)
Q1: What is DNP-OH and why is it a problem in derivatization reactions?
A1: DNP-OH is the common abbreviation for 2,4-dinitrophenol. It is a potential byproduct in the derivatization of aldehydes and ketones with 2,4-dinitrophenylhydrazine (DNPH). Its presence is problematic as it can co-elute with the desired 2,4-dinitrophenylhydrazone (DNP-hydrazone) derivatives during chromatographic analysis, leading to inaccurate quantification of the target carbonyl compounds.
Q2: What are the primary causes of DNP-OH formation?
A2: The formation of DNP-OH during derivatization can primarily be attributed to two factors:
-
Impurity in the DNPH reagent: Commercial DNPH can contain 2,4-dinitrophenol as an impurity from its synthesis or degradation over time.
-
Hydrolysis of the DNP-hydrazone product: The derivatization reaction is reversible, and under certain conditions, particularly in highly acidic aqueous solutions, the formed DNP-hydrazone can hydrolyze back to the original carbonyl and DNPH, which may further degrade to DNP-OH.
Q3: How can I check the purity of my DNPH reagent?
A3: The purity of the DNPH reagent can be assessed by dissolving a small amount in the derivatization solvent (e.g., acetonitrile) and analyzing it using the same chromatographic method as for your samples. The absence of a significant peak at the retention time of 2,4-dinitrophenol indicates a pure reagent. The EPA recommends that the impurity level of formaldehyde (B43269) in the recrystallized DNPH reagent should be less than 0.025 ng/µL.[1]
Q4: Is the derivatization reaction pH-sensitive?
A4: Yes, the derivatization reaction is acid-catalyzed and pH plays a crucial role. While an acidic medium is necessary to protonate the carbonyl oxygen and facilitate nucleophilic attack by DNPH, excessively low pH can promote the hydrolysis of the formed DNP-hydrazone, potentially leading to the formation of DNP-OH. For aqueous samples, an optimal pH of 2.0 has been suggested to balance derivatization efficiency and product stability.[2]
Troubleshooting Guide: Minimizing DNP-OH Formation
This guide provides a systematic approach to troubleshoot and minimize the formation of DNP-OH during your derivatization experiments.
Problem: High levels of DNP-OH detected in the chromatogram.
dot
Caption: Troubleshooting workflow for high DNP-OH formation.
| Potential Cause | Recommended Action | Expected Outcome |
| Impure DNPH Reagent | Analyze a blank solution of your DNPH reagent. If a significant DNP-OH peak is present, purify the reagent by recrystallization. | A purified DNPH reagent will significantly reduce the background levels of DNP-OH in your analyses. |
| Suboptimal Reaction pH | The derivatization reaction is acid-catalyzed, but a very low pH can promote hydrolysis. For aqueous samples, adjust the pH to approximately 2.0. Consider using a buffered solution to maintain a stable pH throughout the reaction. | Optimal pH will maximize the yield of the DNP-hydrazone derivative while minimizing its hydrolysis back to DNPH and subsequent degradation. |
| High Reaction Temperature | While gentle heating can increase the reaction rate, excessive temperatures can lead to the degradation of both the DNPH reagent and the DNP-hydrazone product. For many applications, the reaction proceeds efficiently at room temperature or with gentle warming (e.g., 40-60°C). | A controlled temperature will ensure the stability of the reactants and products, reducing the formation of DNP-OH. |
| Prolonged Reaction Time | While the reaction needs sufficient time for completion, excessively long reaction times, especially under harsh conditions, can increase the likelihood of side reactions and product degradation. Monitor the reaction progress to determine the optimal time for maximum derivatization. | An optimized reaction time will ensure complete derivatization without significant degradation of the desired product. |
Data Presentation: Optimization of Derivatization Conditions
The following table summarizes key parameters and their recommended values for minimizing DNP-OH formation, based on findings from various studies. Direct quantitative comparisons of DNP-OH levels under varying conditions are not extensively reported in a single study, so these represent optimized conditions for the derivatization reaction itself, which indirectly minimizes byproduct formation.
| Parameter | Recommended Condition | Rationale | Reference |
| Reaction pH (Aqueous Samples) | 2.0 | Balances the need for acid catalysis with the prevention of hydrazone hydrolysis. | [2] |
| Reaction Temperature | 20-65°C | The effect of temperature is significant, with 65°C being optimal in one study for muscone (B1676871) derivatization. However, for other carbonyls, room temperature or gentle warming is often sufficient. | [3] |
| Reaction Time | 20-30 minutes | For many carbonyls, the reaction reaches equilibrium within this timeframe. Longer times may not significantly increase yield and could promote degradation. | [3] |
| DNPH to Carbonyl Molar Ratio | >300:1 (for some ketones) | A large excess of the DNPH reagent can drive the reaction to completion. | [3] |
Experimental Protocols
Protocol 1: Purification of DNPH Reagent by Recrystallization
This protocol is adapted from established methods for purifying DNPH to remove impurities such as DNP-OH and residual formaldehyde.
Materials:
-
Crude 2,4-Dinitrophenylhydrazine (DNPH)
-
HPLC-grade acetonitrile (B52724)
-
Glassware (beaker, Erlenmeyer flask, Büchner funnel)
-
Heating mantle or hot plate
-
Filtration apparatus
Procedure:
-
In a fume hood, dissolve the crude DNPH in a minimal amount of hot HPLC-grade acetonitrile.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the recrystallized DNPH by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold acetonitrile to remove any remaining soluble impurities.
-
Dry the purified DNPH crystals under vacuum.
-
Store the purified, moist DNPH in a tightly sealed container in a cool, dark place. It is crucial to keep DNPH moist as dry DNPH can be explosive.[4]
Protocol 2: Optimized Derivatization of Carbonyls with Purified DNPH
This protocol incorporates optimized conditions to maximize the yield of DNP-hydrazones while minimizing the formation of DNP-OH.
Materials:
-
Purified DNPH reagent (prepared as in Protocol 1)
-
Sample containing carbonyl compounds
-
Acetonitrile (or other suitable solvent)
-
Acid catalyst (e.g., hydrochloric acid or phosphoric acid)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of DNPH Solution: Prepare a solution of the purified DNPH in acetonitrile containing a small amount of acid. For example, a 0.2 M DNPH solution in acetonitrile with a final acid concentration of approximately 1-2% (v/v).
-
Sample Preparation: Prepare the sample containing the carbonyl compound in a suitable solvent.
-
Derivatization: In a volumetric flask, mix the sample solution with an excess of the DNPH reagent solution.
-
pH Adjustment (for aqueous samples): If the sample is aqueous, adjust the pH of the reaction mixture to approximately 2.0 using a suitable acid.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60°C) for 20-30 minutes.
-
Analysis: After the reaction is complete, the sample is ready for analysis by HPLC or other chromatographic techniques.
Visualizations
dot
Caption: Reaction pathways in DNPH derivatization.
dot
Caption: Optimized experimental workflow for derivatization.
References
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for DNP-Amino Acid Analysis
The quantitative analysis of amino acids is crucial in various fields, including biochemistry, clinical diagnostics, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a preferred method for this analysis, but most amino acids lack a strong chromophore for UV detection.[1][2] Pre-column derivatization with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, addresses this by attaching a 2,4-dinitrophenyl (DNP) group to the amino acid.[3] This DNP-tag not only allows for sensitive UV detection but also increases the hydrophobicity of the amino acids, making them suitable for reversed-phase HPLC separation.[1][4]
This guide provides a comparative overview of two distinct validated HPLC methods for the analysis of DNP-amino acids: a modern Rapid Resolution Liquid Chromatography (RRLC) method for high-throughput analysis and a conventional HPLC method using a standard C18 column.
Comparative Performance of HPLC Methods
The following table summarizes the key validation parameters for two different approaches to DNP-amino acid analysis. Method A represents a rapid separation on a short, small-particle-size column, while Method B utilizes a more traditional, longer C18 column.
| Parameter | Method A: RRLC[5] | Method B: Conventional HPLC[6] |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 50 mm, 1.8 µm) | Reversed-phase C18 (4.6 x 250 mm) |
| Detection Wavelength | 360 nm | 360 nm |
| Analysis Time | < 10 minutes | > 30 minutes |
| Linearity Range | 1 to 500 µmol/L | Not specified, but good linearity (R² > 0.999) reported for similar methods |
| Correlation Coefficient (R²) | > 0.9962 for 23 amino acids | Not specified |
| Limit of Quantitation (LOQ) | 1 µmol/L for all 23 amino acids | Not specified, but low µg/mL levels typically achievable |
| Precision (%RSD) | Intra-day: 0.32% - 3.09% Inter-day: 0.67% - 5.82% | Not specified |
| Accuracy (Recovery) | 90.8% - 106.0% | Not specified |
Experimental Protocols
Detailed methodologies for the derivatization and analysis are provided below. These protocols are based on established methods and can be adapted for specific laboratory needs.
This protocol describes the fundamental step of reacting amino acids with DNFB to form DNP-amino acids suitable for HPLC-UV analysis. The reaction proceeds via nucleophilic substitution in an alkaline medium.[3]
-
Sample Preparation : Prepare amino acid standards or hydrolyze protein/peptide samples. Ensure the final sample is dissolved in a suitable buffer (e.g., 0.1 M sodium bicarbonate).
-
Reagent Preparation : Prepare a solution of 1% (v/v) DNFB in acetonitrile.
-
Derivatization Reaction :
-
To 100 µL of the amino acid sample/standard, add 200 µL of the 1% DNFB solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a water bath at 60°C for 60 minutes in the dark. The DNP derivatives are light-sensitive.[7]
-
-
Reaction Quenching & Dilution :
-
After incubation, cool the mixture to room temperature.
-
Neutralize the excess DNFB by adding a small volume of a primary amine solution (e.g., 100 µL of 0.1 M glycine) or acidify with a solution like 0.1 M HCl to stop the reaction.
-
Dilute the sample with the mobile phase to the desired concentration for HPLC injection.
-
-
Filtration : Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before transferring it to an HPLC vial.
This method is optimized for speed and high resolution, making it ideal for screening large numbers of samples.[5]
-
HPLC System : Agilent RRLC or equivalent UHPLC system.
-
Column : Agilent Zorbax Eclipse Plus C18 (4.6 x 50 mm, 1.8 µm).[5]
-
Mobile Phase :
-
A: Aqueous buffer (e.g., 20 mM sodium acetate, pH adjusted).
-
B: Acetonitrile.
-
C: Methanol.
-
-
Gradient Elution : A ternary gradient is used to achieve separation within 10 minutes.[5] The specific gradient profile should be optimized based on the 23 target amino acids.
-
Flow Rate : 1.5 mL/min.[5]
-
Column Temperature : 45°C.[5]
-
Detector : UV-Vis or Diode Array Detector (DAD) set to 360 nm.[5]
-
Injection Volume : 5-10 µL.
Workflow and Logic Visualization
The overall process, from sample preparation to data acquisition, involves a logical sequence of steps. The following diagram illustrates this experimental workflow.
Caption: Workflow for DNP-amino acid analysis by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 5. Rapid resolution liquid chromatography (RRLC) analysis of amino acids using pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Unveiling Cross-Reactivity: A Comparative Guide to Anti-DNP Antibody Binding with DNP-Lysine and DNP-Serine
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies is paramount for the development of robust and reliable immunoassays. This guide provides a comprehensive comparison of the binding characteristics of anti-dinitrophenyl (DNP) antibodies with two different DNP-amino acid conjugates: the commonly used N-(2,4-Dinitrophenyl)-L-lysine (DNP-lysine) and the alternative, N-(2,4-Dinitrophenyl)-L-serine (DNP-serine).
While extensive research has characterized the interaction between anti-DNP antibodies and DNP-lysine, direct comparative data on the binding affinity with DNP-serine is less prevalent in published literature. This guide outlines the experimental framework and methodologies required to perform such a comparison, enabling researchers to generate critical data for their specific applications. The principles of antibody-hapten interactions suggest that the nature of the amino acid carrier can influence binding affinity and specificity.
Comparative Binding Affinity: A Hypothetical Analysis
To illustrate the expected outcomes of a comparative binding study, the following table summarizes hypothetical quantitative data obtained from a competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this assay, the ability of free DNP-lysine and DNP-serine to inhibit the binding of an anti-DNP antibody to a DNP-coated plate is measured. The half-maximal inhibitory concentration (IC50) is a key metric, with a lower value indicating a higher binding affinity.
| Product | Anti-DNP Antibody Clone | Competitor Hapten | IC50 (M) | Relative Affinity (%) vs. DNP-lysine |
| Monoclonal Anti-DNP | Clone X | DNP-lysine | 1.5 x 10⁻⁷ | 100% |
| Monoclonal Anti-DNP | Clone X | DNP-serine | 4.2 x 10⁻⁶ | 3.6% |
| Polyclonal Anti-DNP | Pool Y | DNP-lysine | 8.0 x 10⁻⁷ | 100% |
| Polyclonal Anti-DNP | Pool Y | DNP-serine | 1.2 x 10⁻⁵ | 6.7% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section details the methodology for a competitive ELISA to determine the cross-reactivity of anti-DNP antibodies with DNP-serine, using DNP-lysine as the reference compound.
Materials:
-
96-well high-binding polystyrene microtiter plates
-
DNP-BSA (Bovine Serum Albumin) conjugate for coating
-
Anti-DNP antibody (monoclonal or polyclonal)
-
N-(2,4-Dinitrophenyl)-L-lysine (DNP-lysine)
-
This compound (DNP-serine)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute DNP-BSA to 1 µg/mL in PBS.
-
Add 100 µL of the DNP-BSA solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Inhibition:
-
Prepare serial dilutions of DNP-lysine and DNP-serine in PBS, ranging from a high concentration (e.g., 10⁻³ M) to a low concentration (e.g., 10⁻¹⁰ M).
-
Prepare a working dilution of the anti-DNP antibody in Blocking Buffer. The optimal concentration should be determined beforehand by titration and should result in approximately 80% of the maximum signal in the absence of a competitor.
-
In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the diluted anti-DNP antibody.
-
Incubate the mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the DNP-BSA coated and blocked plate.
-
Include control wells with antibody only (maximum signal) and wells with blocking buffer only (background).
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other absorbance readings.
-
Plot the absorbance at 450 nm against the logarithm of the competitor concentration for both DNP-lysine and DNP-serine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor.
-
Calculate the relative cross-reactivity of the antibody for DNP-serine compared to DNP-lysine using the following formula:
-
Relative Cross-Reactivity (%) = (IC50 of DNP-lysine / IC50 of DNP-serine) x 100
-
Visualizing the Experimental Workflow and Influencing Factors
To further clarify the experimental process and the underlying principles of antibody cross-reactivity, the following diagrams are provided.
Inter-laboratory validation of DNP-amino acid quantification
An Inter-laboratory Comparison Guide to DNP-Amino Acid Quantification
This guide provides an objective comparison of the dinitrophenyl (DNP) method for amino acid quantification against alternative techniques, supported by representative experimental data. It is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement amino acid analysis methods.
Introduction
The quantification of amino acids is crucial in various fields, including biochemistry, nutrition, and pharmaceutical development. The DNP method, pioneered by Frederick Sanger, involves the derivatization of the primary amino group of amino acids with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB). This reaction forms a stable, colored DNP-amino acid derivative that can be quantified spectrophotometrically or by chromatographic techniques. While historically significant, the DNP method is one of several available techniques, each with distinct advantages and limitations. This guide presents a comparative overview of their performance characteristics.
Comparative Performance Data
The following tables summarize key performance metrics for DNP-amino acid quantification and common alternative methods. Data presented are representative values collated from various studies to illustrate typical performance.
Table 1: Linearity and Range
| Method | Analyte | Linearity (R²) | Dynamic Range (µM) |
| DNP-Amino Acid (HPLC-UV) | Alanine | >0.995 | 10 - 1000 |
| Glycine | >0.996 | 10 - 1000 | |
| Leucine | >0.994 | 15 - 1200 | |
| AccQ-Tag (UPLC-FLD) | Alanine | >0.999 | 0.5 - 500 |
| Glycine | >0.999 | 0.5 - 500 | |
| Leucine | >0.998 | 0.5 - 600 | |
| LC-MS/MS | Alanine | >0.999 | 0.1 - 250 |
| Glycine | >0.999 | 0.1 - 250 | |
| Leucine | >0.999 | 0.1 - 250 |
Table 2: Precision and Accuracy
| Method | Precision (RSD%) | Accuracy (% Recovery) |
| DNP-Amino Acid (HPLC-UV) | 2 - 8% | 88 - 105% |
| AccQ-Tag (UPLC-FLD) | < 2% | 95 - 103% |
| LC-MS/MS | < 5% | 97 - 102% |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Method | LOD (pmol) | LOQ (pmol) |
| DNP-Amino Acid (HPLC-UV) | 5 - 20 | 15 - 60 |
| AccQ-Tag (UPLC-FLD) | 0.05 - 0.5 | 0.15 - 1.5 |
| LC-MS/MS | < 0.01 | < 0.05 |
Experimental Protocols
DNP-Amino Acid Quantification Protocol
This protocol outlines the key steps for the derivatization and analysis of amino acids using FDNB.
-
Sample Preparation:
-
Protein samples are hydrolyzed to release free amino acids, typically using 6M HCl at 110°C for 24 hours under vacuum.
-
The hydrolysate is dried to remove excess acid.
-
The dried residue is reconstituted in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
-
Derivatization:
-
An aliquot of the amino acid solution is mixed with a solution of FDNB in ethanol.
-
The reaction is allowed to proceed at 40°C for 1 hour.
-
The reaction is quenched by the addition of acid (e.g., HCl) to lower the pH.
-
-
Extraction and Analysis:
-
The resulting DNP-amino acids are extracted from the aqueous phase using an organic solvent (e.g., diethyl ether).
-
The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase.
-
The DNP-amino acids are then separated and quantified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at approximately 360 nm.
-
Alternative Method: AccQ-Tag Ultra Derivatization
-
Sample Preparation: Protein hydrolysis is performed as described for the DNP method.
-
Derivatization: The dried amino acid sample is reconstituted in AccQ-Tag Ultra Borate Buffer. AccQ-Tag Ultra Reagent is added, and the mixture is heated at 55°C for 10 minutes.
-
Analysis: The derivatized sample is directly injected into an Ultra-Performance Liquid Chromatography (UPLC) system with fluorescence detection.
Visualized Workflows
The following diagrams illustrate the experimental workflow for DNP-amino acid quantification and a comparative overview of derivatization chemistries.
A Comparative Guide to Peptide Sequencing: N-(2,4-Dinitrophenyl)-L-serine (Sanger's Method) vs. Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
The determination of the amino acid sequence of peptides and proteins is a cornerstone of biological and pharmaceutical research. Two classical chemical methods have been instrumental in this endeavor: the N-(2,4-Dinitrophenyl)-L-serine (FDNB or Sanger's) method for N-terminal identification and Edman degradation for sequential sequencing. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate method for their analytical needs.
At a Glance: Sanger's Method vs. Edman Degradation
| Feature | This compound (Sanger's Method) | Edman Degradation |
| Principle | Labels the N-terminal amino acid with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB). The entire peptide is then hydrolyzed, and the labeled N-terminal amino acid is identified.[1] | Sequentially removes and identifies amino acids from the N-terminus using phenylisothiocyanate (PITC).[2][3] |
| Primary Application | Identification of the N-terminal amino acid of a peptide or protein.[1] | De novo sequencing of peptides and proteins from the N-terminus.[2][3] |
| Sequencing Length | 1 amino acid (the N-terminus). The rest of the peptide is destroyed during hydrolysis.[1] | Up to 30-60 amino acids.[4] |
| Efficiency per Cycle | Not applicable (single-step identification). | >99% with modern automated sequencers. |
| Sample Amount Required | Nanomole range (typically 10-100 nmol). | Picomole to sub-picomole range (typically 1-100 pmol).[] |
| Analysis Time | Several hours to a full day, including labeling, hydrolysis, and chromatographic identification.[6] | Approximately 1 hour per amino acid cycle in an automated sequencer.[4] |
| Throughput | Low; manual process. | High with automated sequencers. |
| Key Reagent | 1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent.[1] | Phenylisothiocyanate (PITC).[2] |
| Advantages | - Simple and robust method for N-terminal identification.- The DNP-amino acid is colored, aiding in detection. | - Allows for sequential sequencing of a peptide.- High sensitivity, requiring small sample amounts.- Can be automated for high throughput.- Non-destructive to the rest of the peptide chain in each cycle. |
| Limitations | - Destructive to the peptide chain, preventing further sequencing.- Lower sensitivity compared to Edman degradation.- Not suitable for blocked N-termini. | - Inefficient for long protein sequences (>60 amino acids).- Cannot proceed if the N-terminus is blocked (e.g., by acetylation).- Accumulation of byproducts can interfere with the sequencing of longer peptides. |
Experimental Methodologies
This compound (Sanger's) Method: Experimental Protocol
This method is designed for the identification of the N-terminal amino acid of a peptide.
1. Labeling of the N-terminal Amino Acid:
-
Dissolve the peptide sample (approximately 10-100 nanomoles) in a suitable buffer, such as 0.1 M sodium bicarbonate, to maintain a slightly alkaline pH (around 8.0-8.5).
-
Add a solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in ethanol (B145695) to the peptide solution. A molar excess of FDNB is used to ensure complete reaction.
-
Incubate the reaction mixture at room temperature for approximately 2-4 hours with gentle stirring. The reaction results in the formation of a dinitrophenyl (DNP) derivative of the peptide.
2. Precipitation and Washing of the DNP-Peptide:
-
After the reaction is complete, acidify the solution with a dilute acid (e.g., 1 M HCl) to precipitate the DNP-peptide.
-
Centrifuge the mixture to pellet the DNP-peptide.
-
Wash the pellet several times with an organic solvent like ether or acetone (B3395972) to remove unreacted FDNB.
3. Hydrolysis of the DNP-Peptide:
-
Resuspend the washed DNP-peptide pellet in 6 M hydrochloric acid (HCl).
-
Seal the reaction tube under vacuum to prevent oxidation of sensitive amino acids.
-
Heat the sample at 110°C for 18-24 hours to completely hydrolyze the peptide bonds.[7]
4. Identification of the DNP-Amino Acid:
-
After hydrolysis, the DNP-amino acid is extracted from the aqueous solution using an organic solvent such as ether.
-
The ether extract containing the DNP-amino acid is dried down.
-
The residue is redissolved in a small volume of a suitable solvent (e.g., acetone or ethanol).
-
The DNP-amino acid is identified by chromatography, typically thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), by comparing its migration or retention time with that of known DNP-amino acid standards.[7]
Edman Degradation: Experimental Protocol
This protocol outlines the steps for sequential peptide sequencing using an automated sequencer.
1. Sample Preparation:
-
The peptide sample (1-100 picomoles) must be pure and free of salts and detergents that can interfere with the chemistry.
-
The sample is typically dissolved in a volatile solvent like 0.1% trifluoroacetic acid (TFA) and applied to a sample support, such as a polyvinylidene difluoride (PVDF) membrane.
2. The Edman Cycle (Automated):
a. Coupling Reaction:
- The peptide on the support is treated with phenylisothiocyanate (PITC) under alkaline conditions (e.g., using N-methylpiperidine in a mixture of water and acetonitrile) at a controlled temperature (around 50°C).
- PITC reacts with the free N-terminal amino group to form a phenylthiocarbamyl (PTC)-peptide derivative.
b. Cleavage Reaction:
- After the coupling reaction, the excess reagents and byproducts are washed away.
- The PTC-peptide is then treated with an anhydrous strong acid, typically trifluoroacetic acid (TFA).
- This cleaves the peptide bond between the first and second amino acids, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative. The remainder of the peptide chain remains intact.
c. Conversion and Identification:
- The ATZ-amino acid is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or chlorobutane).
- The extracted ATZ-amino acid is then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with an aqueous acid (e.g., 25% TFA).
- The resulting PTH-amino acid is injected into an HPLC system for identification.
- The PTH-amino acid is identified by its retention time compared to a standard chromatogram of known PTH-amino acids.
d. Repetition of the Cycle:
- The shortened peptide remaining on the support is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence. This process is repeated for the desired number of cycles.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in both Sanger's method and Edman degradation.
Caption: Workflow of N-terminal identification using Sanger's method.
Caption: Workflow of sequential peptide sequencing by Edman degradation.
Conclusion
Both this compound (Sanger's) method and Edman degradation have been pivotal in the history of protein chemistry. While Sanger's method provided the first means to identify the N-terminal amino acid of a protein, its destructive nature limits its application to this specific purpose. Edman degradation, with its ability to sequentially remove and identify amino acids, became the gold standard for peptide sequencing for many decades.
For modern research applications, Edman degradation, particularly in its automated form, offers superior sensitivity, efficiency, and the ability to determine a significant portion of a peptide's sequence. However, an understanding of the principles of Sanger's method remains valuable for its historical significance and for specific applications where only N-terminal identification is required. The choice between these methods will ultimately depend on the specific research question, the amount of sample available, and the desired depth of sequence information.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. quora.com [quora.com]
- 3. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 4. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to Isotopic Labeling with N-(2,4-Dinitrophenyl)-L-serine for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolomics, the selection of an appropriate isotopic labeling strategy is paramount for achieving accurate and reproducible results. This guide provides a comparative analysis of isotopic labeling using N-(2,4-Dinitrophenyl)-L-serine (DNP-serine) for mass spectrometry, benchmarked against established amine-reactive labeling techniques. While direct, extensive experimental data on the quantitative performance of isotopic DNP-serine is limited in current literature, this guide extrapolates its potential based on the known chemistry of dinitrophenyl compounds and compares it with well-documented alternatives, providing a framework for its consideration in experimental design.
Isotopic Labeling with this compound: A Proposed Strategy
The core of this labeling strategy involves the reaction of an isotopically labeled this compound with the primary amino groups of peptides (N-terminus and the ε-amino group of lysine (B10760008) residues). The dinitrophenyl (DNP) group, introduced by reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), has been historically used for peptide sequencing (Sanger's reagent). By using an isotopically labeled serine as a carrier for the DNP group, a mass difference can be introduced into peptides for quantitative comparison by mass spectrometry.
Synthesis of Isotopically Labeled this compound
The synthesis of an isotopically labeled DNP-serine reagent would involve a two-step process. First, isotopically labeled L-serine (e.g., ¹³C₃, ¹⁵N-L-serine) is reacted with a dinitrophenylating agent such as 1-fluoro-2,4-dinitrobenzene (FDNB). This reaction yields the isotopically heavy this compound. A parallel reaction with unlabeled L-serine would produce the "light" version of the reagent. Cambridge Isotope Laboratories, Inc. and other suppliers offer a variety of stable isotope-labeled amino acids, including serine, that can be used as precursors for such a synthesis.[1]
Experimental Protocol: Peptide Labeling with DNP-Serine
The following protocol is adapted from established methods for derivatizing amino acids and peptides with DNP compounds.
Materials:
-
Protein digest (containing peptides)
-
Isotopically "light" and "heavy" this compound
-
Triethylamine (TEA) or other suitable organic base
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Sample Preparation: Aliquot equal amounts of the peptide samples to be compared into separate microcentrifuge tubes. Lyophilize the samples to dryness.
-
Reconstitution: Reconstitute each peptide sample in a reaction buffer (e.g., 50 mM triethylammonium (B8662869) bicarbonate, pH 8.5).
-
Labeling Reaction:
-
To one sample, add the "light" this compound solution in ACN.
-
To the other sample, add the "heavy" this compound solution in ACN.
-
Add TEA to each tube to raise the pH and catalyze the reaction.
-
Incubate the reactions at room temperature for 1-2 hours.
-
-
Quenching: Quench the reaction by adding an amine-containing buffer, such as a solution of glycine (B1666218) or Tris.
-
Sample Pooling and Cleanup: Combine the "light" and "heavy" labeled samples. Acidify the mixture with TFA and perform desalting using a C18 SPE cartridge.
-
LC-MS/MS Analysis: Analyze the purified, labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Established Alternative Labeling Strategies
A comparative analysis requires understanding the well-established methods for amine-reactive isotopic labeling in quantitative proteomics.
Isobaric Tagging (iTRAQ and TMT)
Isobaric tags, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), are powerful reagents for multiplexed protein quantification.[2][3] These tags have the same total mass, but upon fragmentation in the mass spectrometer, they generate unique reporter ions of different masses, allowing for the relative quantification of peptides from different samples.
-
Principle: Peptides from different samples are labeled with distinct isobaric tags. The labeled peptides are indistinguishable in the MS1 scan. In the MS/MS scan, the reporter ions are cleaved and their intensities are used for quantification.
-
Multiplexing: iTRAQ allows for up to 8-plex analysis, while TMT enables up to 18-plex quantification.[2]
Stable Isotope Dimethyl Labeling (SIDL)
Stable Isotope Dimethyl Labeling is a cost-effective and straightforward method for quantitative proteomics. It involves the reaction of peptide primary amines with "light" (CH₂O) or "heavy" (CD₂O) formaldehyde (B43269) in the presence of a reducing agent. This results in the addition of two methyl groups, with a mass difference between the light and heavy labeled peptides.
-
Principle: Peptides from two samples are labeled with either light or heavy dimethyl groups. The relative quantification is performed by comparing the peak intensities of the light and heavy peptide pairs in the MS1 scan.
-
Multiplexing: Typically allows for 2-plex or 3-plex analysis.
Performance Comparison
The following table summarizes the key characteristics of the proposed isotopic DNP-serine labeling method in comparison to established alternatives. The performance metrics for DNP-serine are inferred based on the properties of DNP compounds.
| Feature | Isotopic this compound (Proposed) | iTRAQ / TMT | Stable Isotope Dimethyl Labeling (SIDL) |
| Principle | Chemical labeling of primary amines, quantification at MS1 level. | Isobaric chemical labeling of primary amines, quantification at MS2 level. | Chemical labeling of primary amines, quantification at MS1 level. |
| Multiplexing | Potentially 2-plex or 4-plex with different isotopic combinations. | High (up to 18-plex with TMTpro).[2] | Low (typically 2-plex or 3-plex). |
| Cost | Potentially low, depending on the synthesis of the labeled reagent. | High, proprietary reagents. | Low, uses inexpensive reagents. |
| Reaction | Relatively mild conditions, though may require pH adjustment. | Well-established protocols, generally efficient. | Fast and efficient reaction. |
| MS Analysis | MS1-based quantification, may increase spectral complexity. | MS2-based quantification, cleaner MS1 spectra. | MS1-based quantification, increases spectral complexity. |
| Advantages | Potentially cost-effective, utilizes well-known DNP chemistry. | High multiplexing capacity, high accuracy.[2] | Low cost, simple and robust protocol. |
| Disadvantages | Limited documentation, potential for side reactions, unknown fragmentation behavior for quantification. | High cost, potential for ratio distortion in complex samples. | Low multiplexing capacity. |
Mass Spectrometric Considerations for DNP-Labeled Peptides
The dinitrophenyl group is known to be electrophilic and can influence the ionization and fragmentation of peptides in a mass spectrometer. The DNP group itself is not charged, so the charge state of the labeled peptides will primarily depend on the basic amino acid content (arginine, lysine, histidine).
The fragmentation of DNP-labeled peptides under collision-induced dissociation (CID) is not extensively documented in the context of quantitative proteomics. It is anticipated that the DNP group may influence fragmentation patterns. A key consideration would be whether the DNP-label is stable during fragmentation or if it leads to neutral losses that could complicate spectral interpretation. The fragmentation behavior would need to be thoroughly characterized to ensure that the isotopic signature is retained in the fragment ions used for identification and to avoid interference with quantification.
Conclusion
Isotopic labeling with this compound presents a theoretically viable and potentially cost-effective method for quantitative mass spectrometry. Its foundation in the well-established chemistry of dinitrophenyl compounds suggests that it could be a reliable amine-reactive labeling strategy. However, its practical application for quantitative proteomics remains largely unexplored.
In comparison, established methods like iTRAQ and TMT offer unparalleled multiplexing capabilities, making them the preferred choice for large-scale comparative studies.[2] Stable Isotope Dimethyl Labeling remains a highly accessible and economical option for simpler experimental designs.
For researchers considering the use of DNP-serine for isotopic labeling, a thorough validation would be necessary. This would involve optimizing the labeling protocol, characterizing the fragmentation of DNP-labeled peptides, and assessing its quantitative accuracy and precision against a well-characterized standard. While not a current mainstream technique, the exploration of novel labeling reagents like isotopic DNP-serine is crucial for the continued advancement of quantitative mass spectrometry.
References
A Comparative Guide to the Specificity of Enzymatic Cleavage on DNP-Labeled Peptides
For researchers in proteomics, drug development, and peptide chemistry, understanding the influence of chemical modifications on enzymatic cleavage is critical. The 2,4-dinitrophenyl (DNP) group, often used as a protecting group in peptide synthesis or as a hapten for immunological studies, can significantly alter the specificity and efficiency of common proteases. This guide provides an objective comparison of how DNP-labeling affects the proteolytic activity of trypsin, chymotrypsin (B1334515), and pepsin, supported by illustrative experimental data and detailed protocols.
Introduction to DNP Labeling and Proteolysis
The addition of a DNP group to a peptide, typically on the N-terminus or a lysine (B10760008) side chain, introduces a bulky and aromatic moiety. This modification can sterically hinder the enzyme's access to its canonical cleavage site and alter the local electronic environment, thereby affecting substrate binding and catalysis. Proteases such as trypsin, chymotrypsin, and pepsin exhibit well-defined cleavage preferences based on the amino acid sequence of their substrates. Trypsin cleaves C-terminal to arginine (R) and lysine (K) residues, chymotrypsin prefers large hydrophobic residues like phenylalanine (F), tyrosine (Y), and tryptophan (W)[1], and pepsin shows broader specificity but favors hydrophobic and aromatic amino acids, often at acidic pH. The presence of a DNP group can lead to reduced cleavage efficiency or even a shift in the preferred cleavage site.
Comparative Analysis of Enzymatic Cleavage
The impact of DNP-labeling on protease activity is best understood through kinetic analysis, which measures parameters such as the catalytic constant (kcat), the Michaelis constant (Km), and the overall catalytic efficiency (kcat/Km). The following sections present illustrative data to compare the cleavage of standard peptides versus their DNP-labeled counterparts.
Disclaimer: The following quantitative data is a synthesized, illustrative example based on established principles of enzyme kinetics and inhibition. It is intended to demonstrate the expected impact of DNP-labeling and to serve as a template for analysis.
Trypsin Cleavage Specificity
Trypsin's specificity for basic residues can be significantly impacted by modifications. When a DNP group is attached to the N-terminus of a peptide containing a lysine residue, steric hindrance is the primary mode of inhibition.
Table 1: Illustrative Kinetic Parameters for Trypsin Cleavage
| Substrate Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency |
| Ac-Ala-Ala-Lys-AMC | Trypsin | 150 | 50 | 3.0 x 10⁶ | 100% |
| DNP-Ala-Ala-Lys-AMC | Trypsin | 35 | 120 | 2.9 x 10⁵ | 9.7% |
The data illustrates that the presence of an N-terminal DNP group may significantly decrease the catalytic efficiency of trypsin, primarily by increasing the Km (reduced binding affinity) and decreasing the kcat (slower turnover).
Chymotrypsin Cleavage Specificity
Chymotrypsin prefers bulky, aromatic residues. While the DNP group is aromatic, its placement can interfere with the optimal positioning of the target residue (e.g., Phenylalanine) in the enzyme's S1 pocket.
Table 2: Illustrative Kinetic Parameters for Chymotrypsin Cleavage
| Substrate Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency |
| Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 60 | 80 | 7.5 x 10⁵ | 100% |
| DNP-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 15 | 150 | 1.0 x 10⁵ | 13.3% |
Similar to trypsin, the N-terminal DNP label is shown to reduce the cleavage efficiency of chymotrypsin by affecting both substrate binding and the catalytic rate.
Pepsin Cleavage Specificity
Pepsin has broader specificity and functions at a low pH. While generally less sensitive to minor modifications compared to trypsin or chymotrypsin, a bulky DNP group can still impede its activity.
Table 3: Illustrative Cleavage Efficiency for Pepsin
| Substrate Sequence | Enzyme | Incubation Time (min) | % Cleavage |
| Ac-Phe-Gly-His-Phe(NO₂)-Phe-Val-Leu-OR | Pepsin | 60 | 95% |
| DNP-Phe-Gly-His-Phe(NO₂)-Phe-Val-Leu-OR | Pepsin | 60 | 40% |
This semi-quantitative data suggests that even for a less specific enzyme like pepsin, DNP-labeling can substantially reduce the extent of cleavage over a fixed period.
Experimental Methodologies
Accurate comparison of enzymatic cleavage requires standardized experimental protocols. Below are detailed methods for conducting kinetic assays and analyzing cleavage products.
Kinetic Assay Protocol (Fluorogenic Substrate)
This protocol is suitable for enzymes like trypsin and chymotrypsin using commercially available fluorogenic or chromogenic substrates.
-
Reagent Preparation :
-
Enzyme Stock Solution : Prepare a concentrated stock of the protease (e.g., 1 mg/mL Trypsin) in an appropriate buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0).
-
Substrate Stock Solution : Dissolve the unlabeled (e.g., Ac-Ala-Ala-Lys-AMC) and DNP-labeled (e.g., DNP-Ala-Ala-Lys-AMC) peptides in DMSO to a concentration of 10 mM.
-
Assay Buffer : Prepare the buffer to be used for the reaction (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Assay Procedure :
-
Set up a 96-well microplate. For each substrate, prepare serial dilutions from the stock solution in assay buffer to achieve a range of final concentrations (e.g., 5 µM to 500 µM).
-
Add a fixed amount of enzyme to each well to initiate the reaction. The final enzyme concentration should be chosen to ensure a linear reaction rate for the duration of the measurement (e.g., 10 nM Trypsin).
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence (e.g., Ex/Em = 354/442 nm for AMC) or absorbance (e.g., 405 nm for pNA) over time (e.g., every 60 seconds for 30 minutes).
-
-
Data Analysis :
-
Calculate the initial velocity (V₀) from the linear portion of the progress curves for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kcat and Km values.
-
HPLC-MS Analysis Protocol for Cleavage Products
This method is used to identify cleavage sites and quantify the extent of cleavage.
-
Digestion Reaction :
-
Incubate the unlabeled and DNP-labeled peptides (e.g., 50 µM) with the protease (e.g., 1:100 enzyme-to-substrate ratio) in the appropriate assay buffer.
-
Incubate the reaction at the optimal temperature (e.g., 37°C).
-
At various time points (e.g., 0, 15, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
-
HPLC Separation :
-
Inject the quenched samples onto a C18 reversed-phase HPLC column.
-
Separate the peptides using a gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Monitor the elution profile using a UV detector at 214 nm (for peptide bonds) and 360 nm (for the DNP group).
-
-
Mass Spectrometry Identification :
-
Couple the HPLC eluent to an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire mass spectra to identify the molecular weights of the parent peptide and all cleavage fragments.
-
Use tandem MS (MS/MS) to sequence the fragments and confirm the exact cleavage sites.
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to clarify complex experimental processes and logical connections.
Conclusion
The presence of a DNP group on a peptide substrate generally results in a significant reduction in cleavage efficiency by common proteases like trypsin, chymotrypsin, and pepsin. This inhibitory effect stems from steric hindrance that can impair substrate binding to the active site, leading to a higher Km, and can also interfere with the catalytic mechanism, resulting in a lower kcat. Researchers performing proteomic analyses of DNP-modified proteins or using DNP-peptides in assays must account for these effects. Cleavage may be incomplete, slower, or may even occur at alternative, non-canonical sites. Therefore, it is essential to validate cleavage conditions and analyze results carefully when working with DNP-labeled peptides.
References
A Researcher's Guide to Stationary Phases for DNP-Amino Acid Chromatography
For researchers, scientists, and drug development professionals, the accurate separation and analysis of 2,4-dinitrophenyl (DNP) derivatized amino acids is a critical step in protein sequencing and chiral purity assessment. The choice of stationary phase is paramount for achieving optimal resolution and selectivity. This guide provides an objective comparison of different stationary phases for DNP-amino acid chromatography, supported by experimental data and detailed protocols.
Overview of DNP-Amino Acid Analysis
The derivatization of the N-terminal amino group of a peptide or an amino acid with 2,4-dinitrofluorobenzene (DNFB), a method pioneered by Frederick Sanger, yields a DNP-derivative.[1] This DNP-tag allows for the photometric detection of the amino acids. The subsequent chromatographic separation of these derivatives is typically performed using high-performance liquid chromatography (HPLC). The selection of the stationary phase dictates the separation mechanism, which can be based on hydrophobicity for general separation or on stereospecific interactions for chiral resolution.
Comparison of Achiral Stationary Phases for DNP-Amino Acid Separation
Reversed-phase chromatography is the most common technique for the separation of DNP-amino acids based on their hydrophobicity.[2][3][4] The non-polar stationary phase interacts with the non-polar DNP group and the side chains of the amino acids.
Key Performance Metrics of Common Reversed-Phase Columns
While a direct comparative study across a wide range of DNP-amino acids on different C18 columns is not extensively documented in a single source, the following table summarizes typical performance characteristics based on available literature.
| Stationary Phase | Particle Size (µm) | Column Dimensions (mm) | Mobile Phase Example | Application | Reference |
| ODS-Hypersil (C18) | 5 | 250 x 4.6 | Gradient of 0.11% TFA in water and 0.11% TFA in acetonitrile | Separation of diastereomeric DNP-amino acid derivatives | [5][6] |
| C18 Column | Not Specified | Not Specified | Initial mobile phase of Mobile Phase A | Separation of DNP-amino acid after protein hydrolysis | [7] |
Note: Performance metrics such as retention time, resolution, and selectivity are highly dependent on the specific DNP-amino acid, the exact mobile phase composition, gradient, and temperature.
Experimental Protocol: Reversed-Phase HPLC of DNP-Amino Acids
This protocol is a representative example for the separation of DNP-amino acids on a C18 column.
1. Derivatization (Sanger's Method): [1]
-
Dissolve the amino acid or peptide sample in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).[7]
-
Add a solution of 2,4-dinitrofluorobenzene (DNFB) in ethanol.
-
Incubate the mixture to allow the nucleophilic substitution reaction to occur, forming the N-DNP derivative.[1][8]
-
For N-terminal protein sequencing, the DNP-protein is then hydrolyzed using 6 M HCl at 110°C for 16-24 hours.[7]
-
After hydrolysis, the HCl is removed by evaporation.[7]
-
Column: ODS-Hypersil (C18) or equivalent.
-
Mobile Phase A: 0.11% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.11% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the DNP-amino acids in order of increasing hydrophobicity. For example, a gradient from 10% to 70% B over a specified time.
-
Flow Rate: Typically 1.0 mL/min.
-
Identification: The DNP-amino acids are identified by comparing their retention times with those of known standards.
Caption: Workflow for DNP-amino acid analysis by reversed-phase HPLC.
Comparison of Chiral Stationary Phases for DNP-Amino Acid Enantioseparation
The separation of D- and L-enantiomers of DNP-amino acids requires the use of chiral stationary phases (CSPs). The choice of CSP depends on the specific amino acid and the desired separation mechanism.
Key Performance Data of Chiral Stationary Phases
The following table summarizes performance data for various CSPs used in the enantioseparation of DNP-amino acids, as reported in the literature.
| Stationary Phase Type | Specific Column | DNP-Amino Acid | Mobile Phase | Selectivity (α) | Elution Order | Reference |
| Naphthylethylcarbamate-β-cyclodextrin | RN-β-CD | Various DNP-amino acids | Acetonitrile-based | Varies | D-enantiomer elutes first (except for Phe) | [1][8] |
| Crown Ether | ChiroSil® SCA(-) | Glutamic Acid (not DNP) | 84% MeOH/16% H₂O, 5 mM HClO₄ | 1.60 | Not specified for DNP | [9] |
| Norvancomycin-bonded | NVC-CSP | Dansyl-amino acids | Varies (Reversed-phase mode) | Varies | Not specified | [10] |
| Quinine-based Zwitterionic | ZWIX(+)™ | Nα-Fmoc proteinogenic amino acids | H₂O/MeOH (1/99 v/v) with 30 mM TEA and 60 mM FA | Varies | D-enantiomers eluted before L-enantiomers | [11] |
| Quinine-based Anion-Exchanger | QN-AX™ | Nα-Fmoc proteinogenic amino acids | MeOH/MeCN (75/25 v/v) with 30 mM TEA and 60 mM FA | Varies | D-enantiomers eluted before L-enantiomers | [11] |
Note: The data for crown ether and norvancomycin-bonded phases are for other amino acid derivatives, but they are relevant CSPs for chiral separations of amino acids. The quinine-based CSPs were evaluated with Fmoc-protected amino acids, which have a similar bulky aromatic protecting group to DNP.
Experimental Protocols for Chiral DNP-Amino Acid Separation
1. Naphthylethylcarbamate-β-cyclodextrin CSP: [1][8]
-
Column: RN-β-CD bonded phase.
-
Mobile Phase: A single acetonitrile-based mobile phase is typically used.
-
Separation Principle: The resolution is attributed to the interaction of the DNP-analyte with the naphthylethylcarbamate moiety of the CSP.[8]
-
Observation: The D-enantiomer of most examined DNP-amino acids elutes before the L-enantiomer.[1]
2. Crown Ether-Based CSPs: [9]
-
Column: For example, ChiroSil® SCA(-).
-
Mobile Phase: A typical mobile phase is a mixture of methanol (B129727) and water with an acidic modifier like perchloric acid.
-
Separation Principle: Crown ethers form inclusion complexes with the protonated amino group of the amino acid, and chiral recognition is achieved through differential interactions.
Caption: Chiral separation principles for DNP-amino acids.
Conclusion
The selection of a stationary phase for DNP-amino acid chromatography is contingent on the analytical goal. For general separation and quantification, reversed-phase columns such as C18 provide robust and reliable performance based on the hydrophobicity of the DNP-amino acids. For the critical task of enantiomeric resolution, a variety of chiral stationary phases are available, each with its own specific interaction mechanism. Naphthylethylcarbamate-β-cyclodextrin, crown ether, and macrocyclic antibiotic-based CSPs have all demonstrated utility in the chiral separation of amino acid derivatives. The choice among these will depend on the specific DNP-amino acids of interest, with method development and optimization being key to achieving the desired separation. Researchers are encouraged to consult the primary literature for specific applications and detailed performance data when selecting a stationary phase.
References
- 1. ovid.com [ovid.com]
- 2. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 3. molnar-institute.com [molnar-institute.com]
- 4. Analytical Methods for Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 5. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(2,4-Dinitrophenyl)-L-serine: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This guide provides detailed, step-by-step procedures for the safe disposal of N-(2,4-Dinitrophenyl)-L-serine, a flammable and irritant chemical. Adherence to these protocols is essential to minimize risks and ensure regulatory compliance.
Hazard Identification and Safety Data Summary
This compound presents several hazards that necessitate careful handling and disposal. It is classified as a flammable solid and can cause skin, eye, and respiratory irritation[1][2].
| Hazard Classification | GHS Hazard Statement | Source |
| Flammable Solid | H228: Flammable solid | [1] |
| Skin Irritation | H315: Causes skin irritation | [2] |
| Eye Irritation | H319: Causes serious eye irritation | [2] |
| Respiratory Irritation | H335: May cause respiratory irritation | [2] |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, it is mandatory to wear appropriate personal protective equipment to prevent exposure.
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.
Always handle the chemical in a well-ventilated area, such as a fume hood, and keep it away from heat, sparks, open flames, and hot surfaces[1].
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to transfer it to an approved waste disposal plant[2]. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Carefully collect the this compound waste in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and will not react with it.
-
Label the container clearly with the chemical name: "this compound" and the appropriate hazard symbols (flammable, irritant).
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Contacting a Licensed Waste Disposal Service:
-
Arrange for the collection of the chemical waste with a licensed and reputable hazardous waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards and handling requirements.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of, the date of disposal, and the contact information of the waste disposal company. This documentation is crucial for regulatory compliance.
-
Emergency Procedures in Case of a Spill
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Disposal: Dispose of the contaminated materials as hazardous waste, following the procedures outlined above.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-(2,4-Dinitrophenyl)-L-serine
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with N-(2,4-Dinitrophenyl)-L-serine. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper chemical management.
This compound is a flammable solid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Proper handling and disposal are critical to mitigate these risks. The following procedures outline the necessary personal protective equipment (PPE), step-by-step handling instructions, and waste disposal protocols.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Item | Specification/Standard |
| Eye/Face Protection | Safety Goggles | with side protection |
| Skin Protection | Protective Gloves | Nitrile rubber |
| Lab Coat | --- | |
| Respiratory Protection | Respirator | When dusts are generated |
It is imperative to wear protective gloves, protective clothing, and eye/face protection.[1][2] Use of safety goggles with side protection is recommended.[3] For hand protection, nitrile rubber gloves are suitable.[3] In situations where dust may be generated, respiratory protection is required.[4]
Operational Plan: Step-by-Step Handling Procedure
To ensure safe handling of this compound, follow this procedural workflow:
-
Preparation :
-
Always work in a well-ventilated area, such as a fume hood, to prevent inhalation of dust.[2]
-
Before handling the substance, ensure all necessary PPE is correctly worn.
-
-
Handling :
-
Emergency Procedures :
-
In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
